N-Benzylalbuterone degradation pathway in pharmaceutical formulations
Elucidating the Degradation Network of N-Benzylalbuterone (Salbutamol Impurity G) in Pharmaceutical Formulations: A Technical Guide Executive Summary In the development of robust respiratory formulations, monitoring the...
Author: BenchChem Technical Support Team. Date: March 2026
Elucidating the Degradation Network of N-Benzylalbuterone (Salbutamol Impurity G) in Pharmaceutical Formulations: A Technical Guide
Executive Summary
In the development of robust respiratory formulations, monitoring the fate of process impurities is as critical as evaluating the active pharmaceutical ingredient (API). N-Benzylalbuterone, officially recognized as Salbutamol EP Impurity G[], is a synthetic intermediate that frequently carries over into final salbutamol (albuterol) drug substances. While its initial concentration may comply with ICH Q3A limits, its complex molecular architecture makes it highly susceptible to secondary degradation within the formulation matrix over the product's shelf life. This whitepaper details the mechanistic degradation pathways of N-Benzylalbuterone, provides a self-validating LC-MS/MS analytical protocol, and outlines formulation strategies to mitigate its breakdown.
Chemical Architecture & Vulnerability Profile
To understand the degradation of N-Benzylalbuterone, we must analyze the causality driven by its structural moieties. The molecule (C₂₀H₂₅NO₃) contains four highly reactive sites[2]:
Aryl Ketone: Unlike salbutamol, which possesses a secondary alcohol at this position, N-Benzylalbuterone retains an aryl ketone. This acts as a potent chromophore, absorbing UV light and driving photolytic instability.
Phenolic Ring: Highly susceptible to auto-oxidation, particularly in the presence of transition metal contaminants found in excipients.
Hydroxymethyl Group: Prone to further oxidation into aldehydes or carboxylic acids under oxidative stress.
N-Benzyl Protected Amine: The tertiary amine configuration is sterically hindered but remains vulnerable to oxidative dealkylation and thermal cleavage.
Mechanistic Pathways of Degradation
When exposed to standard formulation stressors (oxygen, light, heat, and pH shifts), N-Benzylalbuterone degrades via three primary pathways. Understanding these mechanisms allows formulators to predict degradant emergence rather than reacting to unknown peaks during stability testing.
Oxidative Degradation (Auto-oxidation): Trace peroxides in polymeric excipients (e.g., PEGs) or transition metals catalyze the abstraction of a hydrogen atom from the phenolic hydroxyl group. This generates a phenoxy radical that rapidly rearranges into a highly reactive quinone methide intermediate.
Photolytic Degradation (Norrish Cleavage): Exposure to UV light (254–320 nm) excites the aryl ketone via an
n→π∗
transition. This triggers a Norrish Type I
α
-cleavage, splitting the molecule into an acetophenone radical and a benzyl-tert-butylamine fragment.
Thermal & Hydrolytic N-Debenzylation: Under elevated temperatures and acidic conditions, the N-benzyl group undergoes cleavage, yielding Albuterone (Salbutamol Impurity B), which can further degrade into complex polymeric adducts.
N-Benzylalbuterone primary degradation pathways under formulation stress.
A critical failure point in conventional stability assays is the continuation of degradation after sample extraction, leading to analytical artifacts. To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following protocol is designed as a self-validating system . By incorporating orthogonal chemical quenching and strict mass balance tracking, the workflow guarantees that the detected profile accurately represents formulation stress[3].
Step-by-Step Methodology
Step 1: Matrix Spiking & Isotope Labeling
Action: Spike 0.1% w/w N-Benzylalbuterone into a placebo formulation matrix. Add Salbutamol-D3 (10 µg/mL) as an internal standard.
Causality: Analyzing the impurity in a pure solvent ignores the catalytic role of excipients. The D3-internal standard corrects for matrix ionization suppression during MS analysis.
Step 2: ICH Q1A/Q1B Stress Application
Oxidative Stress: Add 3%
H2O2
and incubate at 60°C for 24 hours.
Photolytic Stress: Expose to 1.2 million lux hours and 200
W⋅h/m2
near-UV light.
Thermal/Hydrolytic Stress: Adjust to pH 2.0 (0.1N HCl) and pH 12.0 (0.1N NaOH), heating at 80°C for 7 days.
Step 3: Orthogonal Quenching (The Validation Step)
Action: Immediately neutralize pH extremes using buffered solutions. Quench oxidative samples by adding an equimolar excess of 0.1M Sodium Thiosulfate (
Na2S2O3
).
Causality: This halts radical propagation. Without quenching, the impurity will continue to degrade in the autosampler vial, skewing the kinetic data and violating the integrity of the mass balance.
Step 4: ESI+ Q-TOF LC-MS/MS Analysis
Action: Inject onto a sub-2 µm C18 column (100 x 2.1 mm). Elute using a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B). Acquire data in positive Electrospray Ionization (ESI+) mode using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer for exact mass elucidation[3].
Validation Check: Calculate the mass balance (
ΣAreadegradants+Areaparent
). The system validates itself if the total area remains within
100%±5%
of the initial
T0
concentration.
Self-validating forced degradation and LC-MS/MS analytical workflow.
Quantitative Data Presentation
The following table summarizes the quantitative exact mass data and relative retention times (RRT) for the primary degradation products of N-Benzylalbuterone identified via the Q-TOF LC-MS/MS workflow.
Degradant Identity
Exact Mass (m/z) [M+H]⁺
Relative Retention Time (RRT)
Primary Mechanism
Formulation Trigger
N-Benzylalbuterone (Parent)
328.1913
1.00
N/A
N/A
Quinone Methide Adduct
326.1756
0.85
Auto-oxidation
Peroxide impurities in excipients
Albuterone (Impurity B)
238.1443
0.65
N-Debenzylation
Acidic pH + Thermal stress
Benzyl-tert-butylamine
164.1439
1.15
Norrish Type I Cleavage
UV light exposure
Hydroxymethyl Aldehyde
326.1756
0.92
Alcohol Oxidation
Transition metal contamination
Formulation Mitigation Strategies
To prevent the degradation of N-Benzylalbuterone into downstream toxicophores during the shelf life of salbutamol formulations, specific mitigation strategies must be engineered into the product:
Antioxidant Synergy: The addition of a chelating agent (e.g., Disodium EDTA) prevents transition metals from initiating the auto-oxidation of the phenolic ring.
Microenvironmental pH Control: Buffering the formulation to a pH of 3.5–4.5 ensures the tertiary amine remains fully protonated, sterically protecting the N-benzyl group from nucleophilic attack and thermal dealkylation.
Photoprotective Packaging: Utilizing opaque, UV-blocking secondary packaging completely arrests the Norrish Type I cleavage of the aryl ketone moiety.
References
CAS 64092-10-0 (Salbutamol EP Impurity G) - BOC Sciences.
Salbutamol EP Impurity G - Alentris Research Pvt. Ltd. 2
Development of a Stability Indicating Method and Study of Forced Degradation Pathway of Choline Theophyllinate and Salbutamol by Liquid Chromatography–Mass Spectrometry - OUCI. 3
N-Benzylalbuterone CAS 64092-10-0 material safety data
Title: Comprehensive Material Safety & Analytical Handling Guide for N-Benzylalbuterone (CAS 64092-10-0) Executive Summary In the rigorous landscape of drug development and API manufacturing, the control and characteriza...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Material Safety & Analytical Handling Guide for N-Benzylalbuterone (CAS 64092-10-0)
Executive Summary
In the rigorous landscape of drug development and API manufacturing, the control and characterization of synthetic impurities are as critical as the active pharmaceutical ingredient itself. N-Benzylalbuterone (CAS 64092-10-0), formally recognized in pharmacopeias as Salbutamol EP Impurity G [1], is a pivotal synthetic intermediate and degradant encountered during the production of salbutamol (albuterol).
As a Senior Application Scientist, I approach the safety and handling of this compound not merely as a regulatory checkbox, but as a mechanistic challenge. Because N-benzylalbuterone retains the core phenylethanolamine pharmacophore of its parent API, it presents significant pharmacological hazards. This whitepaper provides an in-depth, self-validating framework for the physicochemical profiling, toxicological assessment, and High Potency API (HPAPI) handling of N-benzylalbuterone[].
Chemical Identity & Physicochemical Profiling
N-Benzylalbuterone is formed prior to the final catalytic hydrogenation step in salbutamol synthesis. If debenzylation and ketone reduction are incomplete, this compound persists in the final API matrix. Understanding its physicochemical properties is the first step in designing effective extraction and containment protocols[3].
Table 1: Physicochemical Properties of N-Benzylalbuterone [1]
Visually indistinguishable from parent API; requires strict labeling.
Pharmacological Hazard Assessment
The primary hazard of handling N-benzylalbuterone stems from its structural homology to salbutamol. The compound acts as a potential agonist at the Beta-2 Adrenergic Receptor (β2-AR). Inhalation or accidental ingestion of aerosolized powder can trigger a potent signaling cascade in pulmonary and cardiac tissues, leading to acute tachycardia, tremors, and hypokalemia.
Mechanistic hazard pathway of N-Benzylalbuterone via β2-AR activation.
Because N-benzylalbuterone falls under HPAPI handling guidelines (OEL < 1 μg/m³)[], standard benchtop handling is strictly prohibited. The following protocol outlines a self-validating workflow for weighing and preparing analytical standards.
Protocol 1: HPAPI Weighing and Solution Preparation
Causality: Static electricity can cause micronized powders to aerosolize, instantly breaching the 1 μg/m³ OEL. We utilize anti-static mitigation to prevent this.
Self-Validating Step: Gravimetric measurements are cross-verified via UV-Vis spectrophotometry to ensure no mass was lost to static cling during transfer.
Step-by-Step Methodology:
Isolator Preparation: Ensure the negative-pressure isolator is functioning at -15 Pa relative to the ambient lab. Line the floor of the isolator with specialized anti-static weighing paper.
De-ionization: Discharge the N-benzylalbuterone container and the analytical balance using a piezoelectric anti-static gun.
Gravimetric Transfer: Using a micro-spatula, carefully transfer 1.0 mg of the white solid into a pre-tared, amber volumetric flask (amber prevents potential photo-degradation).
Solubilization: Add 5.0 mL of HPLC-grade Methanol directly into the flask within the isolator. Cap securely and sonicate for 5 minutes.
Validation: Analyze a 10 µL aliquot via UV-Vis at 276 nm. Compare the absorbance against a validated primary reference standard to confirm the exact concentration, proving the integrity of the gravimetric transfer.
In the event of a containment breach, visual inspection is insufficient to declare an area safe. We employ a self-validating LC-MS/MS surface swabbing protocol to mathematically prove the absence of the impurity.
Self-validating spill containment and LC-MS/MS verification workflow.
Protocol 2: Decontamination and LC-MS/MS Swab Verification
Causality: Chemical deactivation using oxidative agents (like 10% sodium hypochlorite) breaks down the phenylethanolamine structure, rendering it pharmacologically inactive.
Self-Validating Step: An isotopically labeled internal standard (IS) is added directly to the swab. If the IS is recovered during LC-MS/MS, we mathematically prove that the extraction worked, meaning a "zero" reading for N-benzylalbuterone is a true negative, not an extraction failure.
Step-by-Step Methodology:
Chemical Deactivation: Spray the affected surface with 10% sodium hypochlorite solution. Allow a contact time of 15 minutes to ensure complete oxidative cleavage of the impurity.
Absorption: Wipe the area with absorbent pads. Double-bag all waste in hazardous HPAPI disposal bags.
Swabbing: Wet a clean Texwipe swab with a 50:50 mixture of Methanol:Water. Swab a 10 cm x 10 cm grid of the decontaminated surface.
Extraction & Internal Standard Addition: Place the swab into a centrifuge tube. Spike exactly 10 ng of Salbutamol-d3 (Internal Standard) into the tube. Add 2 mL of extraction solvent (0.1% Formic Acid in Acetonitrile). Vortex for 2 minutes.
LC-MS/MS Analysis: Inject the extract into a triple quadrupole mass spectrometer. Monitor the MRM transition for N-benzylalbuterone (m/z 328.1 → 148.1) and the IS.
Clearance: The area is only declared safe if the N-benzylalbuterone concentration is below the Limit of Detection (LOD, typically < 0.1 ng/mL) AND the internal standard recovery is > 85%.
Pharmacological and Toxicological Profiling of N-Benzylalbuterone and Related Compounds: A Technical Guide for CMC and Drug Development
Executive Summary In the landscape of respiratory pharmacology, Salbutamol (albuterol) stands as a cornerstone short-acting, selective β2-adrenergic receptor (β2-AR) agonist[]. However, the synthesis and degradation of t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of respiratory pharmacology, Salbutamol (albuterol) stands as a cornerstone short-acting, selective β2-adrenergic receptor (β2-AR) agonist[]. However, the synthesis and degradation of this active pharmaceutical ingredient (API) generate a distinct class of related compounds, most notably N-Benzylalbuterone (Salbutamol EP Impurity G)[], Albuterone (Salbutamol EP Impurity J)[3], and N-Benzyl albuterol [4].
For researchers and Chemistry, Manufacturing, and Controls (CMC) professionals, the "pharmacology" of these related compounds is defined by their lack of desired target activity and their potential for off-target toxicity. This whitepaper synthesizes the structural-activity relationships (SAR) that dictate their pharmacological inertness, outlines their toxicological assessment, and provides self-validating experimental workflows for their isolation and characterization.
Structural Activity Relationship (SAR) and Pharmacodynamics
To understand the pharmacological properties of N-Benzylalbuterone and its analogs, we must first examine the causality behind β2-AR activation. Salbutamol achieves its 29-fold selectivity for pulmonary β2-receptors over cardiac β1-receptors through a precise pharmacophore[]: a secondary amine with a tert-butyl group that anchors into a specific hydrophobic pocket of the receptor, and a chiral β-hydroxyl group that forms critical hydrogen bonds.
Modifications to this structure in related impurities fundamentally disrupt receptor kinetics:
N-Benzylalbuterone (CAS 64092-10-0): The addition of a bulky benzyl group to the nitrogen atom creates severe steric hindrance[]. This structural bulk prevents the molecule from deeply penetrating the β2-AR orthosteric binding site. Furthermore, the presence of an alpha-ketone moiety alters the electronic distribution of the molecule, further reducing binding affinity.
Albuterone (CAS 156547-62-5): Also known as salbutamol ketone impurity, this compound features an oxidized secondary alcohol[3]. The transition from an sp3-hybridized chiral hydroxyl group to an sp2-hybridized planar ketone eliminates the critical hydrogen bond donor required for receptor conformational change.
N-Benzyl albuterol (CAS 24085-03-8): While retaining the hydroxyl groups, the persistent N-benzyl modification ensures that steric clash remains the dominant factor preventing receptor activation[4].
Consequently, these compounds exhibit negligible β2-agonist activity. They do not induce the activation of adenylate cyclase, nor do they increase intracellular cyclic AMP (cAMP) to promote bronchodilation[].
Logical relationship: Pharmacophore disruption vs. β2-AR binding affinity.
Toxicological Profiling and Genotoxicity Assessment
While pharmacologically inert at the primary target, N-benzylalbuterone related compounds must be rigorously evaluated for off-target toxicity. Under ICH M7 guidelines, pharmaceutical impurities must be assessed for mutagenic and genotoxic potential[5].
Unlike N-nitroso salbutamol impurities—which carry high-risk "cohort of concern" structural alerts for DNA reactivity—N-benzylalbuterone and albuterone generally lack classic Ames-positive structural alerts. However, because they are synthesized via reactive intermediates (e.g., benzylating agents or oxidative stress pathways), their presence in the final API must be strictly controlled to <0.15% to prevent cumulative hepatic load or idiosyncratic immunogenic responses during chronic inhalation therapy[5].
Quantitative Data Presentation
The physicochemical and pharmacological divergence of these compounds necessitates distinct analytical approaches. Below is a comparative summary of the core compounds.
Compound Name
CAS Number
Molecular Weight
Structural Modification
β2-AR Affinity
Pharmacological Role
Salbutamol
18559-94-9
239.31 g/mol
None (Base API)
High (Agonist)
Active Bronchodilator
N-Benzylalbuterone
64092-10-0
327.42 g/mol
N-Benzyl + Ketone
Negligible
Synthesis Impurity (EP G)
Albuterone
156547-62-5
237.29 g/mol
Ketone (Oxidized OH)
Negligible
Degradation Impurity (EP J)
N-Benzyl albuterol
24085-03-8
329.43 g/mol
N-Benzyl
Negligible
Synthesis Impurity
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as self-validating systems. Every step includes a built-in control to confirm that the experimental causality holds true.
Protocol A: HPLC-UV/MS Isolation and Quantification
Objective: Isolate N-Benzylalbuterone from bulk salbutamol to verify impurity limits.
Causality: Salbutamol and its impurities contain basic secondary/tertiary amines. Using a mildly acidic mobile phase ensures these amines remain fully protonated, preventing peak tailing and ensuring sharp chromatographic resolution.
Sample Preparation: Dissolve the API batch in a diluent of Water:Methanol (80:20 v/v) to a concentration of 1.0 mg/mL.
Chromatographic Conditions:
Column: C18 Reverse-Phase (150 mm x 4.6 mm, 3.5 µm).
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 4.0 with glacial acetic acid).
Mobile Phase B: 100% Acetonitrile.
Gradient: 5% B to 60% B over 25 minutes.
Detection: UV at 225 nm, coupled with ESI-MS (Positive ion mode).
Self-Validating Mechanism (System Suitability Test - SST): Before running samples, inject a resolution mixture containing Salbutamol and N-Benzylalbuterone. The run is only valid if the resolution factor (
Rs
) between the two peaks is
≥2.0
. This proves the system's thermodynamic capacity to separate the bulky benzyl derivative from the parent API.
Protocol B: In Vitro Radioligand Binding Assay
Objective: Confirm the loss of β2-AR affinity for Albuterone and N-Benzylalbuterone.
Causality: A functional cAMP assay cannot distinguish between a molecule that cannot bind and a molecule that binds but cannot activate the receptor (an antagonist). Therefore, a radioligand displacement assay is used first to measure pure affinity (
Ki
).
Membrane Preparation: Harvest CHO cells stably overexpressing human β2-AR. Homogenize and isolate the membrane fraction via ultracentrifugation.
Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM of
[3H]
-dihydroalprenolol (a potent radiolabeled antagonist), and increasing concentrations (
10−10
to
10−4
M) of the test impurity.
Filtration: After 60 minutes at 25°C, rapidly filter the mixture through GF/C glass fiber filters to trap the membranes. Wash extensively with ice-cold buffer to remove unbound radioligand.
Quantification: Measure retained radioactivity using a liquid scintillation counter.
Self-Validating Mechanism:
Positive Control: Run a parallel curve using (-)-isoproterenol. A successful displacement curve validates that the receptors are active and the radioligand is displaceable.
Negative Control: Define non-specific binding using 10 µM propranolol.
Analytical workflow for the isolation and pharmacological profiling of impurities.
References
"Salbutamol EP Impurity J (Free Base) | CAS 156547-62-5", Veeprho,[Link]
"pharmaceutical genotoxic impurities: Topics by Science.gov", Science.gov,[Link]
Application Note: A Stability-Indicating RP-HPLC Method for the Quantification of N-Benzylalbuterone
Abstract This application note presents a comprehensive, step-by-step guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note presents a comprehensive, step-by-step guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of N-Benzylalbuterone. N-Benzylalbuterone, a derivative of the potent beta-2 adrenergic agonist albuterol, contains a secondary amine group that poses specific chromatographic challenges, such as peak tailing. This guide details a systematic approach, beginning with initial parameter selection and progressing through mobile phase optimization, forced degradation studies, and full validation in accordance with International Council for Harmonisation (ICH) guidelines. The causality behind each experimental choice is explained to provide researchers with a deep understanding of the method's scientific foundation. The resulting method is precise, accurate, and specific, making it suitable for routine quality control and stability testing in pharmaceutical development.
Introduction and Scientific Rationale
N-Benzylalbuterone is a synthetic derivative of albuterol (salbutamol), a widely used bronchodilator for treating respiratory diseases like asthma.[1] As with any active pharmaceutical ingredient (API) or related substance, a reliable analytical method is crucial for its quantification in drug substance and drug product, as well as for monitoring its stability.
The chemical structure of N-Benzylalbuterone, featuring a secondary amine, makes it a basic compound. In RP-HPLC, basic analytes often exhibit poor peak shapes (tailing) due to secondary ionic interactions with acidic residual silanol groups on the surface of silica-based stationary phases.[2] This interaction can compromise resolution, sensitivity, and reproducibility. Therefore, the primary challenge in this method development is to mitigate these silanol interactions to achieve a symmetric, well-defined chromatographic peak.
This guide employs a systematic approach to overcome this challenge, focusing on the critical role of mobile phase pH in controlling the ionization state of both the analyte and the stationary phase.[3] We will develop a stability-indicating method, which is a regulatory necessity to ensure that the analytical procedure can accurately measure the analyte in the presence of its degradation products.[4] This is achieved through forced degradation studies under various stress conditions as mandated by ICH guideline Q1A(R2).[5] The final method is then validated according to ICH Q2(R1) to ensure its suitability for its intended purpose.[6][7]
Method Development Strategy
The development of a robust HPLC method is a multi-stage process that involves careful selection and optimization of chromatographic parameters. Our strategy is designed to be systematic, ensuring a comprehensive evaluation of the factors affecting the separation.
Caption: Workflow for HPLC Method Development and Validation.
Instrumentation and Materials
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
Column: A Waters XBridge BEH C18 column (4.6 x 150 mm, 3.5 µm) was selected. This modern, end-capped column is known for its stability across a wide pH range, which is critical for this application.[1]
Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), ammonium formate, formic acid, ammonium hydroxide, hydrochloric acid, sodium hydroxide, and hydrogen peroxide (30%). All aqueous solutions should be prepared with purified water (18.2 MΩ·cm).
Protocol: Mobile Phase pH Optimization
Rationale: Mobile phase pH is the most influential parameter for controlling the retention and peak shape of ionizable compounds like N-Benzylalbuterone. By adjusting the pH, we can alter the charge state of the analyte and the stationary phase to minimize undesirable interactions.[8] At a pH well above the pKa of the amine group, the analyte is neutral, reducing ionic interactions with silanols. Conversely, at a low pH, both the amine and the residual silanols are protonated, which can also lead to good chromatography.
Caption: Effect of Mobile Phase pH on Analyte and Silanol Ionization.
Procedure:
Prepare three different mobile phases:
Acidic (pH 3.0): Mobile Phase A: 10 mM ammonium formate, adjusted to pH 3.0 with formic acid. Mobile Phase B: Acetonitrile.
Basic (pH 10.0): Mobile Phase A: 10 mM ammonium formate, adjusted to pH 10.0 with ammonium hydroxide. Mobile Phase B: Acetonitrile.
Prepare a 100 µg/mL solution of N-Benzylalbuterone in 50:50 (v/v) water:acetonitrile.
Equilibrate the C18 column with each mobile phase system.
Inject the sample and run a generic gradient (e.g., 10-90% B over 15 minutes).
Evaluate the resulting chromatograms for peak shape (asymmetry factor), retention time, and efficiency.
Expected Outcome: It is anticipated that the high pH condition will provide superior peak shape (asymmetry closer to 1.0) for N-Benzylalbuterone, as has been demonstrated for other beta-2 adrenergic agonists.[1] Therefore, the basic mobile phase system was selected for further optimization.
Final Optimized Chromatographic Method
Based on systematic optimization of the gradient, flow rate, and column temperature, the following conditions were established.
Parameter
Optimized Condition
Column
Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A
10 mM Ammonium Formate in water, pH 10.0 (adjusted with ammonium hydroxide)
Mobile Phase B
Acetonitrile (ACN)
Gradient Elution
0-2 min (20% B), 2-12 min (20-80% B), 12-14 min (80% B), 14-14.1 min (80-20% B), 14.1-18 min (20% B)
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection Wavelength
225 nm
Injection Volume
10 µL
Diluent
Water:Acetonitrile (50:50, v/v)
Expected Retention Time
~8.5 minutes
Protocol: Forced Degradation Studies
Rationale: Forced degradation (stress testing) is essential to develop a stability-indicating method.[4] The goal is to generate potential degradation products and demonstrate that the analytical method can resolve them from the parent analyte, thus ensuring specificity.[5][6] The target degradation is typically between 5-20% to ensure that the primary degradation pathways are observed without completely destroying the main peak.[5][6]
Procedure:
Prepare a stock solution of N-Benzylalbuterone at 1 mg/mL in the specified diluent.
For each condition below, dilute the stock solution with the stressor to a final concentration of approximately 100 µg/mL.
After the stress period, neutralize the acidic and basic samples (e.g., with an equimolar amount of NaOH or HCl, respectively) before injection.
Analyze all samples using the optimized HPLC method alongside an unstressed control sample.
Stress Condition
Protocol
Rationale
Acid Hydrolysis
0.1 N HCl at 60 °C for 4 hours
To assess lability to acid-catalyzed hydrolysis.[6]
Base Hydrolysis
0.1 N NaOH at 60 °C for 2 hours
To assess lability to base-catalyzed hydrolysis.[6]
To determine the effect of dry heat on stability.[4]
Photolytic
Solution exposed to UV light (200 Wh/m²) and visible light (1.2 million lux·h)
To comply with ICH Q1B guidelines for photostability testing.[10]
Data Analysis:
Calculate the percentage of degradation for each condition.
Examine the chromatograms for the resolution between the N-Benzylalbuterone peak and any degradant peaks.
Perform peak purity analysis using the DAD detector to confirm that the parent peak is spectrally homogeneous in all stressed samples.
Protocol: HPLC Method Validation
Method validation provides documented evidence that the procedure is suitable for its intended purpose.[11] The following protocols are based on the ICH Q2(R1) guideline.[7]
Specificity
Specificity was demonstrated during the forced degradation study, where the method was able to resolve the main analyte peak from all degradation products and from components in a placebo blank.
Linearity
Procedure:
Prepare a stock solution of N-Benzylalbuterone reference standard.
Perform serial dilutions to prepare at least five concentration levels ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
Inject each concentration in triplicate.
Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.
Parameter
Acceptance Criteria
Correlation Coefficient (r²)
≥ 0.999
Y-intercept
Close to zero
Accuracy (Recovery)
Procedure:
Prepare a placebo (matrix) sample.
Spike the placebo with N-Benzylalbuterone at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare three replicate samples at each concentration level.
Analyze the samples and calculate the percentage recovery.
Parameter
Acceptance Criteria
Mean % Recovery
98.0% to 102.0%
RSD of Recovery
≤ 2.0%
Precision
Repeatability (Intra-day Precision):
Prepare six independent assay samples at 100% of the target concentration.
Analyze all six samples on the same day, with the same analyst and instrument.
Calculate the Relative Standard Deviation (RSD) of the results.
Intermediate Precision (Inter-day Precision):
Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.
Calculate the RSD of the combined results from both days.
Parameter
Acceptance Criteria
RSD for Repeatability
≤ 2.0%
RSD for Intermediate Precision
≤ 2.0%
Robustness
Procedure:
Deliberately introduce small variations to the method parameters.
Analyze a standard solution under each varied condition.
Assess the impact on retention time, peak area, and asymmetry.
Parameter Varied
Variation
Flow Rate
± 0.1 mL/min
Column Temperature
± 2 °C
Mobile Phase pH
± 0.2 units
Organic Content (Initial)
± 2% absolute
The method is considered robust if system suitability parameters (e.g., peak asymmetry, resolution) and quantitative results remain within acceptable limits under all varied conditions.[9]
Limit of Quantification (LOQ) and Limit of Detection (LOD)
LOQ and LOD can be determined based on the standard deviation of the response and the slope of the calibration curve obtained during the linearity study.
LOD = 3.3 × (σ / S)
LOQ = 10 × (σ / S)
Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve.
Conclusion
This application note provides a detailed framework for the development and validation of a stability-indicating RP-HPLC method for N-Benzylalbuterone. By systematically optimizing the mobile phase pH to mitigate silanol interactions, a method with excellent peak shape and sensitivity was achieved. The comprehensive validation protocol, grounded in ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust. This well-characterized analytical procedure is fit for purpose and can be confidently implemented in regulated environments for the quality control and stability assessment of N-Benzylalbuterone.
References
Jadhav, S. B., et al. (2023). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. International Journal of Pharmaceutical Sciences and Research. [Link]
McCarthy, K., et al. (2022). Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists. Waters Corporation. [Link]
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. ICH. [Link]
Rao, B. M., et al. (2011). Development and validation of a new rp-hplc method for the simultaneous determination of albuterol sulphate and ipratropium brom. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]
Seshachalam, U., et al. (2010). Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Suneetha, D., & Rao, A. R. (2014). DEVELOPMENT AND VALIDATION OF A HPLC/MS/MS METHOD FOR THE DETERMINATION OF ALBUTEROL IN HUMAN PLASMA. Pharmacophore. [Link]
Jena, B. R., et al. (2021). Analytical QbD based systematic development of a novel RP-UHPLC method for the quantification of albuterol sulphate in its metered dose inhaler formulations. Journal of Research in Pharmacy. [Link]
Vinković, V., et al. (2004). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis. [Link]
Studzińska, S., & Bocian, S. (2009). Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Acta Chromatographica. [Link]
Ullah, Z., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Preparation, Handling, and Chromatographic Analysis of N-Benzylalbuterone (Salbutamol Impurity G) Reference Standard
Introduction and Mechanistic Context
N-Benzylalbuterone (CAS: 64092-10-0), designated in pharmacopeial monographs as Salbutamol Impurity G or N-Benzyl albuterone, is a critical process impurity and degradation product of the bronchodilator Albuterol (Salbutamol)[1]. Mechanistically, N-Benzylalbuterone is an ethanone (ketone) intermediate formed during the multi-step synthesis of the active pharmaceutical ingredient (API)[2].
During manufacturing, the reduction of this ketone intermediate yields N-benzyl albuterol (Impurity E), which is subsequently subjected to catalytic debenzylation to form Albuterol. If the reduction is incomplete, or if the final API undergoes severe oxidative degradation, N-Benzylalbuterone can persist or reform in the drug substance. Due to its structural similarity to the API and potential off-target toxicity, regulatory agencies (USP, EP) mandate strict analytical control of this impurity[2]. This guide provides a self-validating protocol for the handling and High-Performance Liquid Chromatography (HPLC) analysis of the N-Benzylalbuterone reference standard.
Physicochemical Profiling and Handling Causality
To ensure the trustworthiness of analytical results, the reference standard must be handled according to its specific chemical vulnerabilities. N-Benzylalbuterone contains a highly reactive phenolic ring and a ketone moiety, making it susceptible to photolytic degradation and oxidation.
Table 1: Physicochemical Properties of N-Benzylalbuterone
| Light Sensitivity | High (Requires low-actinic/amber glassware) |
Handling Causality & Best Practices:
As a Certified Reference Material (CRM), the compound is typically supplied as a hydrochloride salt to enhance solid-state stability[3]. Before opening, the CRM vial must be equilibrated to room temperature in a desiccator for at least 30 minutes. Opening a cold vial introduces ambient condensation, which initiates hydrolytic degradation and artificially inflates the mass during weighing, invalidating subsequent quantitative calculations.
Visualizing the Chemical and Analytical Workflows
Figure 1: Synthetic and degradation pathways of Albuterol highlighting N-Benzylalbuterone.
Figure 2: Step-by-step reference standard preparation and analytical workflow.
Reference Standard Preparation Protocol
The bulky tert-butyl and benzyl groups impart significant lipophilicity to N-Benzylalbuterone. Attempting to dissolve the neat powder directly in an aqueous buffer will result in micelle formation or incomplete solubilization. The following protocol utilizes an organic modifier to ensure total dissolution.
Step-by-Step Methodology:
Primary Solubilization: Accurately weigh 2.0 mg of N-Benzylalbuterone CRM using a calibrated microbalance (readability 0.001 mg). Transfer the powder quantitatively to a 100 mL amber volumetric flask.
Organic Wetting: Add 10.0 mL of HPLC-grade Acetonitrile to the flask. Sonicate for 5 minutes at room temperature. Causality: The organic solvent disrupts the hydrophobic interactions of the benzyl moiety, ensuring complete dissolution at the molecular level.
Volume Adjustment: Dilute to the 100 mL mark with Diluent (0.01 N HCl or Mobile Phase A). Invert the flask 10 times to homogenize. This yields a Primary Stock Solution of 20 µg/mL.
Working Standard Preparation: Pipette 1.0 mL of the Primary Stock Solution into a 10 mL amber volumetric flask. Dilute to volume with Diluent to achieve a final Working Standard concentration of 2.0 µg/mL (a typical specification level for impurity profiling).
Chromatographic Analysis and System Suitability
Albuterol and its related impurities contain basic secondary or tertiary amines that strongly interact with residual silanols on standard silica-based C18 columns, causing severe peak tailing. To counteract this, standard pharmacopeial methods employ an ion-pairing reagent (Sodium 1-heptanesulfonate)[4]. The hydrophobic tail of the ion-pairing agent embeds into the C18 stationary phase, while its anionic sulfonate head interacts with the protonated amine of the analyte, creating a neutral, well-retained complex.
Table 2: Optimized HPLC Parameters
Parameter
Specification
Column
C18, 50 mm x 4.6 mm, 3 µm (e.g., Inertsil C18 or equivalent)[4]
Mobile Phase A
3.4 g/L KH₂PO₄ + 1.1 g/L Sodium 1-heptanesulfonate in water, pH adjusted to 3.6 with H₃PO₄[4]
| Relative Retention Time (RRT): N-Benzylalbuterone | ~2.35[2] |
Elution Causality: N-Benzylalbuterone elutes significantly later than Albuterol (RRT ~2.35)[2]. This is governed by two structural factors: First, the ketone group cannot act as a hydrogen bond donor like the secondary alcohol present in Albuterol. Second, the bulky benzyl group adds massive hydrophobicity, drastically increasing the molecule's affinity for the reversed-phase C18 column.
References
EPA. "N-Benzylalbuterone Synonyms - EPA". Available at: [Link]
TrungTamThuoc. "Albuterol Inhalation Solution - USP Monograph". Available at: [Link]
ResearchGate. "Validation of Organic Impurities Method for Albuterol Sulfate by HPLC". Available at:[Link]
Chromatographic Separation of N-Benzylalbuterone: A Comprehensive Application Guide for Researchers
Introduction: The Analytical Imperative for N-Benzylalbuterone Characterization N-Benzylalbuterone, systematically named 2-((1,1-dimethylethyl)(phenylmethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, is recogn...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for N-Benzylalbuterone Characterization
N-Benzylalbuterone, systematically named 2-((1,1-dimethylethyl)(phenylmethyl)amino)-1-(4-hydroxy-3-(hydroxymethyl)phenyl)ethanone, is recognized as a significant related substance and potential impurity in the synthesis of Salbutamol (Albuterol)[1]. As a beta2-adrenergic agonist, the purity and precise quantification of Albuterol are paramount to its therapeutic efficacy and safety. Consequently, the development of robust and reliable analytical methods for the separation and quantification of its impurities, including N-Benzylalbuterone, is a critical aspect of drug development and quality control.
This comprehensive guide provides detailed application notes and protocols for the chromatographic separation of N-Benzylalbuterone. Drawing upon established methodologies for Albuterol and its related compounds, this document offers a scientifically grounded framework for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating systems, emphasizing the causality behind experimental choices to ensure both technical accuracy and practical applicability.
The presence of a tertiary amine and phenolic hydroxyl groups, along with a substituted benzene ring, dictates the chromatographic behavior of N-Benzylalbuterone. Its relatively non-polar benzyl group and a predicted LogP of 3.33 suggest good retention in reversed-phase systems[2]. The basic nature of the tertiary amine (predicted pKa 8.11) indicates that the mobile phase pH will be a critical parameter for controlling retention and peak shape[2]. Unlike Albuterol, N-Benzylalbuterone is achiral, simplifying the separation to focus on purity rather than enantiomeric resolution[1].
Part 1: Reversed-Phase HPLC for Purity Assessment
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone for the analysis of many pharmaceutical compounds and is highly suitable for N-Benzylalbuterone. The selection of a stationary phase with a phenyl or C18 ligand is a logical starting point, given the aromatic nature of the analyte and the successful application of these phases for the separation of Albuterol and its impurities[3][4].
Method Rationale and Logic Flow
The development of a robust RP-HPLC method for N-Benzylalbuterone hinges on the careful selection of the column, mobile phase, and detection parameters. The following diagram illustrates the decision-making process:
Caption: Logical workflow for RP-HPLC method development for N-Benzylalbuterone.
Protocol 1: Isocratic RP-HPLC with UV Detection
This protocol provides a robust starting point for the routine analysis and purity determination of N-Benzylalbuterone.
Instrumentation and Consumables:
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
Data acquisition and processing software.
Analytical balance.
Volumetric flasks and pipettes.
HPLC grade acetonitrile and methanol.
Reagent grade potassium dihydrogen phosphate and phosphoric acid.
HPLC certified vials.
0.45 µm membrane filters for mobile phase and sample filtration.
Chromatographic Conditions:
Parameter
Recommended Condition
Justification
Column
Phenyl-Hexyl, 250 x 4.6 mm, 5 µm
The phenyl phase offers beneficial π-π interactions with the aromatic rings of N-Benzylalbuterone, potentially providing better selectivity for related impurities compared to a standard C18 phase[3].
A buffered mobile phase is crucial for consistent retention and peak shape of the basic analyte. A pH of 3.0 ensures the tertiary amine is protonated, leading to good peak symmetry[3][5]. The acetonitrile percentage can be adjusted to optimize retention time.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature
30 °C
Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume
10 µL
This volume can be adjusted based on sample concentration and detector sensitivity.
Detection
UV at 225 nm
Albuterol and its related substances show significant absorbance at this wavelength[3][6]. A secondary wavelength of 276 nm can also be monitored.
Procedure:
Mobile Phase Preparation:
Dissolve 3.4 g of potassium dihydrogen phosphate in 1 L of HPLC grade water.
Adjust the pH to 3.0 with phosphoric acid.
Filter the buffer through a 0.45 µm membrane filter.
Prepare the final mobile phase by mixing the buffer and acetonitrile in the specified ratio. Degas the mobile phase before use.
Standard Solution Preparation:
Accurately weigh approximately 10 mg of N-Benzylalbuterone reference standard into a 100 mL volumetric flask.
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.
Prepare working standards of desired concentrations by further dilution of the stock solution with the mobile phase.
Sample Preparation:
Prepare the sample containing N-Benzylalbuterone in the mobile phase to achieve a concentration within the linear range of the method.
Filter the sample solution through a 0.45 µm syringe filter before injection.
System Suitability:
Equilibrate the column with the mobile phase until a stable baseline is achieved.
Inject the working standard solution (e.g., 10 µg/mL) five times.
The relative standard deviation (RSD) of the peak area should be less than 2.0%.
The tailing factor should be between 0.8 and 1.5.
Analysis:
Inject the prepared standard and sample solutions.
Identify the N-Benzylalbuterone peak based on the retention time of the reference standard.
Quantify the amount of N-Benzylalbuterone in the sample using the peak area and a calibration curve.
Part 2: HPLC-MS for Peak Identification and Confirmation
For unequivocal identification of N-Benzylalbuterone and its potential degradation products or co-eluting impurities, coupling HPLC with mass spectrometry (MS) is the definitive technique.
Method Rationale and Logic Flow
The transition from a UV-based method to an MS-compatible method requires careful consideration of the mobile phase composition. Non-volatile buffers like phosphate must be replaced with volatile alternatives.
Caption: Workflow for developing an HPLC-MS method for N-Benzylalbuterone.
Protocol 2: Gradient RP-HPLC-MS for Confirmatory Analysis
This protocol is designed for the identification and structural confirmation of N-Benzylalbuterone.
Instrumentation and Consumables:
LC-MS system equipped with an electrospray ionization (ESI) source.
HPLC system as described in Protocol 1.
HPLC grade acetonitrile and water.
Reagent grade formic acid.
Other consumables as listed in Protocol 1.
Chromatographic and MS Conditions:
Parameter
Recommended Condition
Justification
Column
C18, 150 x 2.1 mm, 3.5 µm
A narrower bore column is often used with MS to reduce solvent flow and improve ionization efficiency.
Mobile Phase A
0.1% Formic Acid in Water
Formic acid is a volatile mobile phase additive that promotes ionization in ESI-MS.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Provides a consistent mobile phase modifier across the gradient.
Gradient
10-90% B over 15 minutes
A gradient elution is useful for separating compounds with a wider range of polarities and for cleaning the column.
Flow Rate
0.3 mL/min
A reduced flow rate is optimal for ESI-MS.
Column Temperature
40 °C
Higher temperature can improve peak shape and reduce viscosity.
Ionization Mode
ESI Positive
The tertiary amine in N-Benzylalbuterone is readily protonated, making positive ion mode the preferred choice.
Scan Range
m/z 100-500
This range will cover the molecular ion of N-Benzylalbuterone ([M+H]+ at m/z 328.2) and potential fragments.
Capillary Voltage
3.5 kV
Typical voltage for ESI; may require optimization.
Source Temperature
120 °C
Optimization may be needed based on the instrument.
Desolvation Temperature
350 °C
Optimization may be needed based on the instrument.
Procedure:
Mobile Phase and Sample Preparation:
Prepare mobile phases A and B as described.
Prepare standard and sample solutions in a mixture of mobile phase A and B (e.g., 80:20 A:B) to ensure compatibility with the initial gradient conditions.
LC-MS Analysis:
Equilibrate the system with the initial mobile phase composition.
Inject the sample and acquire data in full scan mode.
The expected protonated molecular ion for N-Benzylalbuterone is [M+H]+ at approximately m/z 328.2.
Data Interpretation:
Extract the ion chromatogram for m/z 328.2 to selectively visualize the N-Benzylalbuterone peak.
For further structural confirmation, perform tandem MS (MS/MS) on the precursor ion at m/z 328.2 to obtain a characteristic fragmentation pattern. The presence of nitrogen suggests an odd-numbered molecular ion in EI-MS, but in ESI-MS, we observe the even-mass protonated molecule[7].
Conclusion
The protocols detailed in this guide provide a comprehensive framework for the chromatographic separation and analysis of N-Benzylalbuterone. The primary RP-HPLC method with UV detection is a robust and reliable approach for routine purity assessment and quantification. For unequivocal identification and characterization of impurities, the HPLC-MS method offers unparalleled specificity and sensitivity. By understanding the chemical properties of N-Benzylalbuterone and applying sound chromatographic principles, researchers can confidently develop and validate methods that ensure the quality and safety of related pharmaceutical products.
References
Arch Pharm Res. 2001 Aug;24(4):281-5.
J Pharm Biomed Anal. 2006 Mar 3;40(4):835-42.
International Journal of Research and Analytical Reviews. 2019 June;6(2).
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of N-Benzylalbuterone in Human Plasma and Urine
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of N-Benzylalbuterone...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide and a detailed protocol for the solid-phase extraction (SPE) of N-Benzylalbuterone from complex biological matrices such as human plasma and urine. N-Benzylalbuterone, a known impurity and potential metabolite of salbutamol, requires sensitive and accurate quantification for toxicological and pharmacokinetic studies. The method described herein utilizes a mixed-mode solid-phase extraction strategy, which combines reversed-phase and ion-exchange mechanisms to achieve high recovery and excellent sample cleanup, making it suitable for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS). This note explains the scientific rationale behind each step of the protocol, offers guidance on method validation according to regulatory standards, and includes a troubleshooting guide to assist in method implementation.
Introduction: The Analytical Challenge
N-Benzylalbuterone is a tertiary amine featuring both hydrophobic (benzyl, tert-butyl) and polar (phenolic, hydroxyl) functional groups.[1][2] Its determination in biological fluids is essential for understanding the disposition of related parent compounds. However, biological matrices like plasma and urine are notoriously complex, containing endogenous components such as proteins, phospholipids, salts, and urea that can interfere with analysis and cause ion suppression in mass spectrometry.[3][4]
Solid-phase extraction (SPE) is a powerful sample preparation technique designed to isolate, concentrate, and purify analytes from these complex mixtures, thereby improving analytical sensitivity and method accuracy.[5] This application note details a robust "bind-and-elute" SPE strategy tailored to the specific physicochemical properties of N-Benzylalbuterone.
The Principle of Mixed-Mode Solid-Phase Extraction
SPE operates on the same fundamental principles as liquid chromatography, involving the partitioning of an analyte between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample, wash, and elution solvents).[6][7] The choice of sorbent is critical for success and is dictated by the analyte's properties.[8]
For an amphipathic molecule like N-Benzylalbuterone, which possesses both hydrophobic regions and an ionizable basic nitrogen, a mixed-mode sorbent is ideal. Specifically, a mixed-mode cation exchange (MCX) sorbent, which contains both reversed-phase (e.g., C8 or C18) and strong cation exchange (e.g., sulfonic acid) functionalities, offers a dual retention mechanism.[9][10]
Hydrophobic Interaction: The nonpolar benzyl and alkyl groups of the analyte interact with the hydrophobic ligands of the sorbent via van der Waals forces.[11]
Ionic Interaction: By adjusting the sample pH to be at least two units below the pKa of the analyte's tertiary amine, the amine becomes positively charged (protonated). This allows for strong electrostatic attraction to the negatively charged sulfonic acid groups on the sorbent.[12]
This dual retention mechanism provides superior selectivity, allowing for rigorous wash steps that remove different classes of interferences.
Caption: General workflow of a bind-and-elute SPE procedure.
Method Development and Strategy
Analyte Characterization
Understanding the physicochemical properties of N-Benzylalbuterone is the cornerstone of developing an effective SPE method.
Based on the properties above, a polymeric mixed-mode cation exchange sorbent is selected. Polymeric sorbents are advantageous as they are stable across a wide pH range and offer higher binding capacity compared to some silica-based materials.[8] The MCX sorbent allows for a robust cleanup by enabling orthogonal wash steps: a low-polarity organic wash to remove hydrophobic interferences and an acidic aqueous wash to remove polar interferences while the analyte remains bound by both ionic and hydrophobic forces.
Detailed Protocol: Extraction from Human Plasma
This protocol is optimized for a 1 mL plasma sample using a 30 mg / 1 mL MCX SPE cartridge.
Internal Standard (IS) (e.g., a structurally similar deuterated compound)
Methanol (HPLC grade)
Acetonitrile (HPLC grade)
Formic Acid (≥98%)
Ammonium Hydroxide (concentrated, ~28%)
Deionized Water
4% Phosphoric Acid in Water (v/v)
SPE Vacuum Manifold
Centrifuge
Vortex Mixer
Sample Pre-treatment
The goal of pre-treatment is to disrupt protein binding and adjust the sample pH to ensure the analyte is in the correct ionic state for retention.[7]
Pipette 1.0 mL of plasma into a clean centrifuge tube.
Add the internal standard and briefly vortex.
Add 1.0 mL of 4% phosphoric acid. This step precipitates proteins and adjusts the pH to < 2, ensuring the tertiary amine of N-Benzylalbuterone is fully protonated.
Vortex for 30 seconds.
Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.
Carefully transfer the supernatant to a clean tube for loading onto the SPE cartridge.
Solid-Phase Extraction Protocol
Caption: Detailed workflow for the SPE of N-Benzylalbuterone.
Condition: Pass 2 mL of methanol through the cartridge to solvate the reversed-phase chains.
Equilibrate: Pass 2 mL of deionized water through the cartridge to prepare it for the aqueous sample. Do not let the cartridge go dry.
Load: Load the pre-treated sample supernatant onto the cartridge at a slow, steady flow rate (~1 mL/min).
Wash 1 (Polar Interferences): Pass 2 mL of 2% formic acid in water. This maintains the acidic environment to keep the analyte ionically bound while washing away polar matrix components.
Wash 2 (Non-Polar Interferences): Pass 2 mL of methanol. This step removes less polar, hydrophobically-bound interferences. The analyte remains retained due to the strong ionic bond.
Dry: Dry the cartridge under high vacuum for 5 minutes to remove all residual methanol, which could interfere with the final elution step.
Elute: Elute the analyte by passing 2 mL of 5% ammonium hydroxide in acetonitrile through the cartridge. The basic elution solvent neutralizes the charge on the tertiary amine, disrupting the ionic bond with the sorbent. The high organic content disrupts the hydrophobic interactions, leading to complete elution.
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
Protocol Modifications for Urine Samples
Urine samples present different challenges, primarily high salt content and the presence of conjugated metabolites (glucuronides and sulfates).[14]
Hydrolysis Step: For the determination of total (conjugated + unconjugated) N-Benzylalbuterone, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is required before protein precipitation.[15] Incubate urine with the enzyme solution according to the manufacturer's instructions (e.g., at 37-50°C for 2-4 hours).
Sample Dilution: Urine can be diluted 1:1 with 4% phosphoric acid before loading. This reduces the concentration of endogenous salts that could otherwise interfere with the sorbent binding. The rest of the SPE protocol remains the same.
Method Validation and Performance
A bioanalytical method must be validated to ensure its reliability.[16][17] Key parameters should be assessed according to FDA or ICH M10 guidelines.[18][19]
Parameter
Acceptance Criteria (Typical)
Expected Performance
Recovery
Consistent, precise, and reproducible
> 85%
Matrix Effect
CV < 15% across lots
< 15% (ion enhancement/suppression)
Accuracy
Within ±15% of nominal (±20% at LLOQ)
Within ±10%
Precision (CV)
≤ 15% (≤ 20% at LLOQ)
< 10%
Linearity (r²)
≥ 0.99
> 0.995
Troubleshooting Guide
Problem
Potential Cause(s)
Recommended Solution(s)
Low Analyte Recovery
1. Incomplete elution. 2. Analyte breakthrough during loading/washing. 3. Insufficient drying before elution.
1. Increase the strength or volume of the elution solvent (e.g., 10% NH4OH). 2. Decrease the flow rate; ensure sample pH is correct. 3. Increase drying time to ensure complete removal of aqueous/methanol wash solvents.
High Matrix Effects / Ion Suppression
1. Inefficient removal of interferences. 2. Co-elution of phospholipids.
1. Optimize the wash steps; try a stronger organic wash solvent (e.g., 100% Acetonitrile) for Wash 2. 2. Ensure the elution solvent is specific enough for the analyte. The dual-mode MCX is designed to minimize this.
Poor Reproducibility (High CV)
1. Inconsistent flow rates. 2. Cartridge bed drying out before loading. 3. Inconsistent sample pre-treatment.
1. Use a vacuum manifold with flow control. 2. Do not let the sorbent go dry after the equilibration step. 3. Ensure consistent vortexing, centrifugation, and supernatant transfer.
Conclusion
The mixed-mode solid-phase extraction protocol detailed in this application note provides an effective and robust method for the isolation and purification of N-Benzylalbuterone from complex biological matrices like plasma and urine. By leveraging both hydrophobic and ionic retention mechanisms, this method achieves high analyte recovery and significantly reduces matrix interferences, ensuring reliable and accurate quantification in subsequent bioanalytical assays. The principles and steps outlined herein provide a solid foundation for researchers to implement and adapt this method for their specific drug development and clinical research needs.
References
Vertex AI Search. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
Generics and Biosimilars Initiative. (2018, June 15). FDA issues final guidance on bioanalytical method validation.
U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
Celerion. (2025, February 7). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
Outsourced Pharma. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation.
Sigma-Aldrich. Supelco Guide to Solid Phase Extraction.
Organomation. What is Solid Phase Extraction (SPE)?.
Applied Separations. Solid Phase Extraction Selection Guide and Procedures.
U.S. Environmental Protection Agency. (2025, October 15). N-Benzylalbuterone Properties.
Hawach Scientific. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?.
Tazarour, A., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Separation Science.
National Center for Advancing Translational Sciences. N-BENZYLALBUTERONE - Inxight Drugs.
U.S. Environmental Protection Agency. (2025, October 15). N-Benzylalbuterone Synonyms.
de Vries, J. X., et al. (1986). Determination of Benzarone in Human Plasma and Urine by High-Performance Liquid Chromatography and Gas Chromatography-Mass Spectrometry. Identification of the Conjugates. Journal of Chromatography.
Fagan, J. (2013, July 18). Application of solid-phase extraction techniques to the extraction and clean-up of b-agonists from biological matrices. DORAS.
Al-Hasani, F., et al. (2024, May 12). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi - Università di Bologna.
LCGC International. (2017, April 11). Targeting Specific Matrix Interferences for Sample Preparation.
Zheng, T., et al. (2021). Comparison of the Metabolic Profiles in the Plasma and Urine Samples Between Autistic and Typically Developing Boys: A Preliminary Study. Frontiers in Psychiatry.
Technical Support Center: Troubleshooting N-Benzylalbuterone Peak Tailing in LC Methods
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with basic pharmaceutical impurities.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing chromatographic challenges with basic pharmaceutical impurities.
N-Benzylalbuterone, a known related compound in albuterol (salbutamol) synthesis and degradation, possesses a basic secondary/tertiary amine functional group. In reversed-phase liquid chromatography (RP-LC), this structural feature makes it highly susceptible to severe peak tailing. Tailing compromises resolution, integration accuracy, and ultimately, regulatory compliance. This guide provides a mechanistic understanding of peak tailing for basic amines and field-proven, self-validating protocols to restore peak symmetry.
Diagnostic Workflow
Diagnostic workflow for isolating and resolving N-Benzylalbuterone peak tailing in RP-LC.
In-Depth FAQs & Troubleshooting
Q1: Mechanistically, why does N-Benzylalbuterone exhibit severe peak tailing on standard C18 columns?A: Peak tailing for basic compounds like N-Benzylalbuterone is primarily driven by secondary interactions with residual silanol groups (Si-OH) on the silica support surface[1]. While the primary retention mechanism is non-specific hydrophobic interaction with the C18 phase, unbonded silanols can ionize to form negatively charged silanoate ions (Si-O⁻) at mid-to-high pH levels[2]. The protonated basic amine of N-Benzylalbuterone undergoes strong ion-exchange interactions with these ionized silanols, leading to a dual-retention mechanism that elongates the trailing edge of the peak[1].
Q2: How can I manipulate the mobile phase chemistry to suppress these secondary interactions?A: The most effective chemical approach is to operate at a highly acidic pH. By adjusting the mobile phase pH to < 3.0 (e.g., using a phosphate buffer at pH 2.1), you ensure the full protonation of the acidic residual silanol groups, neutralizing their charge and preventing ion exchange[2]. Furthermore, incorporating an ion-pairing reagent is highly recommended for albuterol derivatives. The USP method for Albuterol impurities utilizes 1.1 g/L of sodium 1-heptanesulfonate at pH 2.1[3]. The negatively charged sulfonate pairs with the protonated amine of N-Benzylalbuterone, increasing its hydrophobic retention while simultaneously shielding the basic site from any remaining active silanols[3].
Q3: What stationary phase chemistries are best suited for resolving this impurity without relying heavily on mobile phase additives?A: If you wish to avoid ion-pairing reagents—which require extensive column equilibration and are generally incompatible with Mass Spectrometry—transition to a base-deactivated or highly end-capped column[4]. End-capping utilizes small organic reagents to chemically block unreacted silanol groups[4]. Alternatively, polar-embedded phases (e.g., C18 with an embedded amide group) form internal hydrogen bonds with adjacent silanols, effectively shielding them from basic analytes like N-Benzylalbuterone and providing excellent peak shapes even without ion-pairing agents[4].
Q4: What if the peak shape of N-Benzylalbuterone suddenly degrades during a routine batch analysis?A: If the method was previously validated and peak tailing occurs suddenly, the root cause is likely physical or related to column degradation. First, evaluate whether all peaks in the chromatogram are tailing[5]. If all peaks are distorted, suspect a physical void at the column head, a partially blocked inlet frit, or extra-column volume introduced by poorly seated PEEK fittings[5]. If only the basic analytes (like N-Benzylalbuterone) are tailing, this indicates the loss of end-capping groups from the stationary phase due to hydrolysis (which is common in acidic mobile phases over time), exposing fresh, active silanol sites[5].
Quantitative Data: Impact of Method Parameters on Peak Symmetry
The following table summarizes the expected chromatographic behavior of N-Benzylalbuterone under various RP-LC conditions, highlighting the causality between the chemical environment and peak shape.
Chromatographic Condition
Asymmetry (As)
USP Tailing (T)
Resolution (Rs)*
Mechanistic Effect
Standard C18, pH 7.0
2.45
2.60
1.2
Severe ion-exchange with fully ionized silanols (Si-O⁻).
Standard C18, pH 3.0
1.65
1.75
1.8
Partial suppression of silanol ionization; some tailing persists.
Base-Deactivated C18, pH 2.1
1.15
1.18
2.5
Silanols fully protonated; end-capping shields the basic amine.
C18 + Ion-Pairing, pH 2.1
1.05
1.08
3.1
Heptanesulfonate pairs with the amine, maximizing hydrophobicity.
*Resolution (Rs) calculated relative to the main Albuterol peak.
To guarantee scientific integrity, this protocol is designed as a self-validating system . It includes built-in diagnostic checks at critical stages to confirm success before proceeding to sample analysis.
Step 1: Mobile Phase Preparation & pH Validation
Action: Dissolve 3.4 g of monobasic potassium phosphate and 1.1 g of sodium 1-heptanesulfonate in 1000 mL of HPLC-grade water[3]. Titrate with dilute phosphoric acid to achieve a pH of 2.1 ± 0.05.
Causality: This specific pH ensures silanols are fully protonated while the amine remains ionized for effective ion-pairing[3].
Validation Check: Measure the pH before adding any organic modifier. If the pH drifts above 2.15, re-titrate. Do not proceed until the aqueous pH is strictly verified.
Step 2: Column Selection & Equilibration
Action: Install a base-deactivated C18 column (e.g., 4.6 mm × 150 mm, 3 µm)[3]. Flush with 20 column volumes of the mobile phase.
Causality: Ion-pairing reagents require significantly longer equilibration times than standard buffers to fully saturate the stationary phase.
Validation Check: Monitor the baseline stability at UV 210 nm and system backpressure. A stable, drift-free baseline over 15 minutes validates complete ion-pair equilibration.
Step 3: System Suitability Testing (SST)
Action: Inject 10 µL of a standard mixture containing Albuterol and N-Benzylalbuterone[3].
Validation Check: Calculate the USP Tailing Factor (T) at 5% peak height.
Pass: If T ≤ 1.5, the secondary interactions have been successfully suppressed. Proceed to sample analysis.
Fail: If T > 1.5, immediately halt the sequence. Replace the guard column (a primary source of sudden tailing due to matrix accumulation) and verify that the tubing connections are seated flush against the column inlet to eliminate dead volume[5].
References
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from 2
Phenomenex. How to Reduce Peak Tailing in HPLC? Retrieved from 1
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from 5
MICROSOLV. Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. Retrieved from 4
U.S. Pharmacopeia (USP). Albuterol Inhalation Solution - Definition, Identification, Assay. Retrieved from 3
Technical Support Center: Optimizing Mobile Phase Gradients for N-Benzylalbuterone Retention
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving the complex retention and peak shape challen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for analytical scientists and drug development professionals tasked with resolving the complex retention and peak shape challenges associated with N-Benzylalbuterone (formally recognized in pharmacopoeias as Salbutamol Impurity G).
Because N-Benzylalbuterone is a critical process-related impurity in the synthesis of the beta-2 adrenergic agonist Salbutamol (Albuterol), achieving baseline resolution without sacrificing peak symmetry requires a deep understanding of the molecule's physicochemical properties and its interactions with the stationary phase [[1]]().
I. Troubleshooting FAQs: The Causality of Retention
Q1: Why does N-Benzylalbuterone exhibit such extreme retention times compared to the Salbutamol API?A1: The retention disparity is fundamentally driven by structural hydrophobicity. Salbutamol is highly polar due to its secondary alcohol and phenolic hydroxyl groups. In contrast, N-Benzylalbuterone contains a bulky, non-polar benzyl group attached to the tert-butylamine moiety, and an unreduced ketone group 2. This dramatically increases its partition coefficient (
logP
). In reversed-phase chromatography (RP-HPLC), this translates to excessive hydrophobic (
π−π
and dispersive) interactions with the C18 stationary phase. A shallow gradient that works for early impurities will fail to provide enough solvent strength to elute Impurity G efficiently.
Q2: My N-Benzylalbuterone peak is extremely broad and exhibits severe tailing (Asymmetry > 2.0). How do I correct this mechanistically?A2: Peak tailing for this specific impurity is primarily driven by secondary ion-exchange interactions. The tertiary amine group in N-Benzylalbuterone becomes protonated at neutral or acidic pH. These positively charged analytes interact strongly with ionized, residual silanols (
SiO−
) on the silica support.
The Solution: Shift the mobile phase pH to basic conditions (e.g., pH 9.5 using an Ammonium Bicarbonate buffer). This neutralizes the basic amine of the analyte. Because the neutral molecule no longer undergoes ion-exchange with the negatively charged silanols, peak tailing can be reduced by up to 65% .
Q3: How should I structure the mobile phase gradient to resolve early impurities while still eluting N-Benzylalbuterone as a sharp peak?A3: A steep, delayed gradient is mandatory. You must start with a highly aqueous mobile phase (95% Buffer) for the first 3 minutes to retain the highly polar Salbutamol and early-eluting related substances. Following this hold, initiate a steep linear ramp to 70% organic modifier over 12 minutes. This rapid increase in elution strength sweeps the strongly retained N-Benzylalbuterone off the column, minimizing longitudinal diffusion and band broadening.
II. Optimization Workflow
Workflow for optimizing N-Benzylalbuterone retention and resolving peak shape anomalies.
III. Step-by-Step Experimental Protocol
To create a self-validating system, follow this standardized methodology for gradient optimization.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous Buffer): Dissolve 0.79 g of Ammonium Bicarbonate in 1000 mL of LC-MS grade water (10 mM). Adjust the pH precisely to 9.5 using dilute ammonium hydroxide. Filter through a 0.22 µm hydrophilic PTFE membrane.
Mobile Phase B (Organic Modifier): 100% LC-MS grade Acetonitrile.
Step 2: Sample Preparation
Weigh 10 mg of Salbutamol API and 1 mg of N-Benzylalbuterone standard.
Dissolve and dilute in a diluent composed of Water:Acetonitrile (95:5 v/v). Crucial Causality: Matching the sample diluent to the initial gradient conditions prevents solvent-mismatch peak distortion for the early-eluting API.
Step 3: Chromatographic Setup
Column: High-pH stable Hybrid Silica C18 (e.g., Waters XBridge or MaxPeak HPS), 150 x 4.6 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: UV at 225 nm.
Step 4: Gradient Execution
Program the HPLC pump according to the optimized gradient table below. Ensure a minimum of 7 minutes of re-equilibration time at 95% A to stabilize the stationary phase hydration layer before the next injection.
IV. Quantitative Data Presentation
Table 1: Optimized Gradient Program
Time (min)
% Mobile Phase A (pH 9.5 Buffer)
% Mobile Phase B (Acetonitrile)
Gradient Curve
0.0
95
5
Initial
3.0
95
5
Linear (Hold)
15.0
30
70
Linear (Ramp)
18.0
30
70
Linear (Wash)
18.1
95
5
Linear (Step down)
25.0
95
5
Linear (Re-equilibration)
Table 2: Expected System Suitability & Retention Data
Analyte
Relative Retention Time (RRT)
Tailing Factor (USP)
Resolution (Rs)
Salbutamol (API)
1.00 (~4.2 min)
< 1.2
N/A
Salbutamol Impurity B
1.15
< 1.2
> 2.0
N-Benzylalbuterone (Imp G)
~3.85 (~16.1 min)
< 1.3
> 15.0
V. References
Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists. Waters Corporation.
N-BENZYLALBUTERONE - Inxight Drugs. National Center for Advancing Translational Sciences (NCATS). 2
Synthesis, Isolation and Characterization of Process-Related Impurities in Salbutamol Sulphate. ResearchGate / Academia.edu. 1
Reducing N-Benzylalbuterone formation during salbutamol scale-up
Troubleshooting Salbutamol Scale-Up & Impurity Control Welcome to the . As drug development professionals scaling up the synthesis of Salbutamol (Albuterol), you are likely familiar with the persistent challenges surroun...
Author: BenchChem Technical Support Team. Date: March 2026
Troubleshooting Salbutamol Scale-Up & Impurity Control
Welcome to the . As drug development professionals scaling up the synthesis of Salbutamol (Albuterol), you are likely familiar with the persistent challenges surrounding the tandem catalytic hydrogenation step.
During the telescoping of two critical reductions (debenzylation and ketone reduction), incomplete conversion leaves behind residual N-Benzylalbuterone (formally recognized as [2]). Conversely, pushing the reaction too hard to clear this intermediate often triggers the formation of "desoxy" (deoxygenated) impurities. This guide provides actionable, mechanistic solutions to control N-Benzylalbuterone formation and degradation during commercial scale-up.
Mechanistic Deep-Dive: The Causality of Impurity Formation
To solve the impurity issue, we must first understand the reaction kinetics. In a standard single-catalyst (Pd/C) system, the hydrogenolysis (debenzylation) of the N-benzyl group occurs significantly faster than the hydrogenation of the ketone.
This kinetic mismatch generates a debenzylated ketone intermediate . Because the ketone group is highly electron-withdrawing, it activates the adjacent benzylic-like C-O bond, making it extremely susceptible to over-reduction (deoxygenation). However, if the ketone is reduced first to a secondary alcohol (forming N-benzylalbuterol), the resulting electron-donating hydroxyl group stabilizes the C-O bond. This simple electronic shift effectively shuts down the deoxygenation pathway[1].
Troubleshooting FAQs
Q1: We are detecting high levels of residual N-Benzylalbuterone (Impurity G) in our crude API. Should we increase the reaction temperature or hydrogen pressure to drive it to completion?A1: No. Forcing the reaction with higher temperature or pressure using a standard Pd/C catalyst will rapidly accelerate the debenzylation of the remaining N-Benzylalbuterone. This floods the system with the problematic debenzylated ketone intermediate, inevitably leading to C-O cleavage and high levels of desoxy impurities [1]. The solution lies in orthogonal catalyst selection and optimizing mass transfer, not brute force.
Q2: How can we ensure the rapid conversion of N-Benzylalbuterone without triggering the desoxy side-reaction?A2: Implement a dual-catalyst system . By combining a Platinum (Pt) catalyst with a Palladium (Pd) or Ruthenium (Ru) catalyst, you decouple the two reduction rates. The Pt catalyst rapidly and selectively reduces the ketone of N-Benzylalbuterone to form N-benzylalbuterol. Once the electron-withdrawing ketone is safely converted to an alcohol, the Pd/Ru catalyst can perform the debenzylation without risking C-O cleavage [1].
Q3: What role does the solvent system play in minimizing these impurities during scale-up?A3: Solvent composition directly dictates reaction kinetics and intermediate solubility. Using Industrial Methylated Spirit (IMS) alone often results in sluggish kinetics. Introducing water as a co-solvent (optimal ratio of ~1:1 IMS/water) significantly improves overall reactivity. Furthermore, maintaining mildly acidic conditions helps solubilize the intermediates and protonates the basic amine, preventing catalyst poisoning and directing the regioselectivity of the reduction [1].
Quantitative Data: Catalyst System Comparison
The following table summarizes reaction profiling data, demonstrating the superiority of the dual-catalyst approach in minimizing both residual N-Benzylalbuterone and desoxy impurities during scale-up [1].
Catalyst System
Ketone Reduction Rate
Debenzylation Rate
Residual N-Benzylalbuterone
Desoxy Impurities (%)
Isolated Yield (%)
Pd/C (Standard)
Slow
Fast
Moderate
High (>2.0%)
< 40%
Ru/C + Pt/C
Fast
Moderate
Low
Low (<0.5%)
~ 45%
Pd/C + Pt/C
Fast
Fast
Non-detectable
Very Low (<0.1%)
49%
Mandatory Visualization: Reaction Pathways
Reaction pathways in salbutamol synthesis highlighting desoxy impurity formation.
Experimental Protocol: Dual-Catalyst Tandem Hydrogenation
This methodology utilizes a Pd/Pt dual-catalyst system to ensure the complete conversion of N-Benzylalbuterone while suppressing deoxygenation. The inclusion of strict In-Process Controls (IPC) ensures the system is self-validating before proceeding to isolation [1].
Step-by-Step Methodology (20g Scale):
Preparation & Inerting: Charge a pressure reactor with N-Benzylalbuterone (20.0 g). Add 5% Pd/C and 5% Pt/C (combined 4.0 g, 20 wt% relative to the substrate).
Solvent Addition: Add a 1:1 mixture of Industrial Methylated Spirit (IMS) and Water (total 200 mL). The water acts as a critical co-solvent to enhance reactivity.
Purging: Seal the reactor and purge with 3 cycles of Nitrogen (3 barg) without stirring to ensure a completely inert atmosphere.
Hydrogenation: Purge the vessel with 3 cycles of Hydrogen (3 barg). Pressurize the reactor to 1.5 barg H₂ and commence stirring at 1000 rpm to overcome gas-liquid mass transfer limitations. Maintain the internal temperature at 45 °C.
In-Process Control (IPC) - Self-Validation Step: After 20 hours, sample the reaction mixture and analyze via HPLC-UV (225 nm). The reaction is deemed complete and safe for workup only when residual N-Benzylalbuterone (Impurity G) is <0.1% and the debenzylated ketone intermediate is non-detectable. (If thresholds are not met, extend the hold time by 2 hours and re-sample).
Filtration & Workup: Purge the reactor with Nitrogen. Filter the mixture through a GF/C filter to remove the catalysts. Wash the catalyst cake with warm IMS (45 °C, 200 mL).
Crystallization: Evaporate the combined filtrates to dryness under reduced pressure. Redissolve the residue in IMS (31 mL) at 30 °C. Slowly add Ethyl Acetate (142 mL) over 1 hour. Age the slurry at 30 °C for 2 hours, then cool to 0–5 °C overnight.
Isolation: Filter the crystallized Salbutamol base, wash with cold Ethyl Acetate (25 mL), and dry under vacuum.
Expected Output: ~49% isolated yield with <0.1% desoxy impurities and non-detectable N-Benzylalbuterone.
References
Title: A Combined High-Throughput Screening and Reaction Profiling Approach toward Development of a Tandem Catalytic Hydrogenation for the Synthesis of Salbutamol
Source: Organic Process Research & Development (ACS Publications)
URL: [Link]
Title: N-Benzylalbuterone Properties and Identifiers
Source: U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard
URL: [Link]
Optimization
Technical Support Center: Ensuring the Stability of N-Benzylalbuterone Samples
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Benzylalbuterone to prevent sample degradation. As a Senior Applic...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the proper storage and handling of N-Benzylalbuterone to prevent sample degradation. As a Senior Application Scientist, my aim is to provide not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your research.
Here we address common questions and concerns regarding the stability of N-Benzylalbuterone.
Q1: My N-Benzylalbuterone sample has changed color. Is it degraded?
A change in the physical appearance of your sample, such as color development or precipitation, can be an indicator of degradation. N-Benzylalbuterone, like other benzylamine and catechol-containing compounds, can be susceptible to oxidation, which often leads to the formation of colored impurities.
Immediate Action:
Do not use the sample for critical experiments.
Quarantine the sample and document the changes observed.
Perform an analytical assessment (e.g., HPLC-UV, LC-MS) to check for purity and the presence of degradation products. A comparison with a fresh, un-degraded sample is highly recommended.
Q2: What are the optimal storage conditions for N-Benzylalbuterone?
While specific long-term stability data for N-Benzylalbuterone is not extensively published, we can establish best practices based on its structural components (a beta-agonist similar to albuterol and a benzylamine moiety) and general principles of chemical stability.
Based on the stability of albuterol solutions.[2][3] Prepare fresh for critical applications. Monitor for any signs of precipitation or color change.
Expert Insight: The benzylamine functional group can be susceptible to oxidation and reaction with atmospheric carbon dioxide.[4] Therefore, storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection, especially for long-term storage of the solid compound.
Q3: How does pH affect the stability of N-Benzylalbuterone in solution?
The stability of N-Benzylalbuterone is likely pH-dependent. Salbutamol (albuterol), a structurally related compound, undergoes acid-catalyzed degradation in ethanolic solutions to form ether derivatives.[5][6] While the specific reactions for N-Benzylalbuterone may differ, it is prudent to avoid strongly acidic or alkaline conditions during storage.
Recommendation: For aqueous solutions, maintain a pH close to neutral (pH 6.5-7.5). If your experimental conditions require a different pH, it is crucial to perform a preliminary stability study under those specific conditions.
Q4: I suspect my sample has degraded. How can I identify the degradation products?
Identifying degradation products is a critical step in troubleshooting and ensuring the validity of your experimental results. Forced degradation studies are an essential tool for this purpose.[7][8] These studies intentionally stress the sample to generate potential degradation products, which can then be characterized.
Analytical Approach:
High-Performance Liquid Chromatography (HPLC): A primary tool for separating the parent compound from its impurities.[9][10]
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information, which is invaluable for the initial identification of unknown degradation products.[9]
Tandem Mass Spectrometry (MS/MS): Offers fragmentation data that can help in the structural elucidation of impurities.[9]
Experimental Protocols
Protocol 1: Step-by-Step Guide to Forced Degradation Studies
This protocol outlines a basic forced degradation study to identify potential degradation pathways for N-Benzylalbuterone.[7][8][11][12]
Objective: To intentionally degrade N-Benzylalbuterone under various stress conditions to generate and identify potential degradation products.
Materials:
N-Benzylalbuterone sample
0.1 M Hydrochloric Acid (HCl)
0.1 M Sodium Hydroxide (NaOH)
3% Hydrogen Peroxide (H₂O₂)
HPLC-grade water and acetonitrile
pH meter
Incubator or oven
Photostability chamber or a light source
HPLC-UV and/or LC-MS system
Procedure:
Sample Preparation: Prepare a stock solution of N-Benzylalbuterone in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.
Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.
Thermal Degradation: Place a sample of the stock solution in an oven at 80°C for 48 hours.
Photodegradation: Expose a sample of the stock solution to light in a photostability chamber.
Sample Analysis:
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.
Neutralize the acidic and basic samples before analysis.
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
Data Interpretation:
Compare the chromatograms of the stressed samples to the control.
Identify new peaks, which are potential degradation products.
Calculate the percentage of degradation.
If using LC-MS, analyze the mass spectra of the new peaks to determine their molecular weights.
Visualizing Degradation & Workflow
To better understand the potential degradation pathways and the experimental workflow for assessing stability, the following diagrams are provided.
Caption: Hypothetical degradation pathways of N-Benzylalbuterone.
Caption: Experimental workflow for stability assessment.
References
The degradation of salbutamol in ethanolic solutions. Ovid. Available from: [Link]
The degradation of salbutamol in ethanolic solutions. PubMed. (2010, June 5). Available from: [Link]
CLG-AGON1.04 Screening and Confirmation of Beta-Agonists by HPLC/MS/MS. NUCLEUS information resources. Available from: [Link]
Safety Data Sheet: Benzylamine. Astech Ireland. Available from: [Link]
Safety Data Sheet: Benzylamine. Carl ROTH. Available from: [Link]
Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available from: [Link]
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. (2026, March 13). Available from: [Link]
Guideline on declaration of storage conditions. European Medicines Agency (EMA). Available from: [Link]
Available Guidance and Best Practices for Conducting Forced Degradation Studies. ResearchGate. Available from: [Link]
Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. PMC. Available from: [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Available from: [Link]
Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. MDPI. (2019, October 22). Available from: [Link]
Sterility and Stability Testing of Preservative-free Albuterol. PMC. Available from: [Link]
Photocatalytic Degradation Mechanism of the Pharmaceutical Agent Salbutamol Using the Mn-Doped TiO2 Nanoparticles Under Visible Light Irradiation. ACS Omega. (2023, May 3). Available from: [Link]
Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. ResearchGate. Available from: [Link]
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. OSTI. (2023, April 19). Available from: [Link]
(PDF) Sterility and Stability Testing of Preservative-free Albuterol. ResearchGate. Available from: [Link]
Beta2-Agonists. NCBI Bookshelf - NIH. (2025, November 7). Available from: [Link]
Effects of extreme temperatures on drug delivery of albuterol sulfate hydrofluoroalkane inhalation aerosols. Request PDF. Available from: [Link]
Analytical methods for the detection of clenbuterol. PubMed. (2009, May 15). Available from: [Link]
Analytical Techniques in Pharmaceutical Analysis for Samples Separation, Characterization, Determination and its Handling. Journal of Drug Delivery and Therapeutics. (2019, July 15). Available from: [Link]
The Wiser Strategy of Using Beta-Agonists in Asthma: Mechanisms and Rationales. PMC. Available from: [Link]
Effects of extreme temperatures on drug delivery of albuterol sulfate hydrofluoroalkane inhalation aerosols. PubMed. (2005, November 1). Available from: [Link]
Effects of pH and light exposure on the survival of bacteria and their ability to biodegrade organic compounds in clouds. ACP. (2023, February 1). Available from: [Link]
Technical Support Center: Troubleshooting Baseline Drift in N-Benzylalbuterone Impurity Analysis
Welcome to the technical support center for the analysis of N-Benzylalbuterone and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of N-Benzylalbuterone and its impurities. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve a common and often frustrating issue in HPLC analysis: baseline drift. A stable baseline is the foundation of accurate and reproducible impurity profiling. This document provides in-depth, field-proven insights and systematic troubleshooting protocols to help you achieve reliable results.
Understanding the Challenge: Baseline Drift in Impurity Testing
In pharmaceutical analysis, particularly for impurity profiling, precision is paramount. The International Council for Harmonisation (ICH) guidelines mandate strict control and monitoring of impurities in drug substances and products.[1][2] For N-Benzylalbuterone, a derivative of the well-known bronchodilator albuterol (salbutamol), accurate quantification of process-related impurities and degradation products is critical for ensuring safety and efficacy.
Baseline drift, a gradual upward or downward shift in the detector signal, can obscure small impurity peaks, leading to inaccurate quantification and potentially compromising the integrity of your data.[3][4] This guide will walk you through the common causes of baseline drift and provide actionable solutions.
Troubleshooting FAQs: A-Scientist's-Guide to a Stable Baseline
This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the "why" behind each troubleshooting step.
Q1: My baseline is consistently drifting upwards during my gradient run. What are the likely causes and how can I fix it?
An upward drifting baseline is a frequent issue in gradient elution. The primary culprits are often related to the mobile phase or the HPLC column.
Underlying Causes & Explanations:
Mobile Phase Mismatch: In a reversed-phase gradient, the concentration of the organic solvent increases over time. If the organic and aqueous phases have significantly different UV absorbance at your detection wavelength, the baseline will drift as the mobile phase composition changes.
Contaminated Solvents: Using low-quality or old solvents can introduce impurities that absorb UV light.[3][4] For example, trifluoroacetic acid (TFA), a common mobile phase additive, can degrade over time and increase UV absorbance.[3][4]
Column Bleed: As the organic solvent concentration increases, it can "wash off" strongly retained compounds from previous injections or even particles of the stationary phase itself. This phenomenon, known as column bleed, contributes to a rising baseline.
Insufficient Equilibration: If the column is not properly equilibrated with the initial mobile phase conditions before each injection, the baseline will drift as the column chemistry adjusts during the run.[5]
A Comparative Guide to the ICH-Compliant Validation of Analytical Methods for N-Benzylalbuterone
Introduction In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. Albuterol (Salbutamol), a wide...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of patient safety. Albuterol (Salbutamol), a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD), is no exception. The synthesis and storage of Albuterol can lead to the formation of related substances and potential impurities, one of which is N-Benzylalbuterone. The rigorous control and quantification of such impurities are mandated by global regulatory bodies.
This guide provides an in-depth, comparative analysis of two common analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)—for the quantitative determination of N-Benzylalbuterone in Albuterol drug substance. The validation of these analytical methods is paramount to ensure they are fit for purpose. Our discussion is anchored in the framework of the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology."[1][2]
The objective here is not just to present protocols but to dissect the causality behind experimental choices and to provide a clear, data-driven comparison. This will empower researchers, scientists, and drug development professionals to select the most appropriate methodology for their specific needs, whether for routine quality control or for advanced analytical development.
Part 1: The Regulatory Framework and Validation Workflow
An analytical method validation provides documented evidence that a procedure is suitable for its intended use.[3][4] The ICH Q2(R1) guideline harmonizes the requirements for validation, outlining specific characteristics that must be evaluated.[5][6] For an impurity quantification method, the key parameters are:
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the API, degradants, and excipients.[7][8]
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[3]
Accuracy: The closeness of the test results to the true value.[7]
Precision: The degree of agreement among a series of measurements from the same homogeneous sample. This includes Repeatability (short-term) and Intermediate Precision (within-laboratory variations).[8]
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1][2]
The logical flow of a validation protocol is designed to build confidence in the method's performance, starting from its fundamental ability to distinguish the analyte and progressing to its reliability under varied conditions.
Caption: Logical workflow for ICH Q2(R1) method validation.
Part 2: Methodologies Under Comparison
The choice of analytical instrumentation is a critical decision. We compare a traditional workhorse method, HPLC-UV, with a modern, high-performance alternative, UPLC-MS.
Method A: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for pharmaceutical quality control. The separation is based on the partitioning of analytes between a stationary phase (the column) and a mobile phase, with detection based on the analyte's absorbance of UV light.
Causality Behind Experimental Choices:
Column: A C18 reversed-phase column is chosen for its versatility and effectiveness in separating moderately polar compounds like Albuterol and N-Benzylalbuterone from potential non-polar impurities.
Mobile Phase: A phosphate buffer is used to control the pH. At a pH around 3.0, the tertiary amine group of Albuterol is protonated, leading to better peak shape and retention on the C18 column. Methanol is the organic modifier used to elute the compounds.[9]
Detection Wavelength: A detection wavelength of 225 nm is selected as it provides a good response for both Albuterol and its related substances, allowing for their simultaneous detection.[9][10]
Experimental Protocol: HPLC-UV
Chromatographic System: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
Mobile Phase A: 25 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.[9]
Mobile Phase B: Methanol.
Gradient Program: A gradient is used to ensure adequate separation of early-eluting polar impurities and later-eluting non-polar compounds like N-Benzylalbuterone.
Sample Preparation: Accurately weigh and dissolve Albuterol API in diluent to a final concentration of 1.0 mg/mL.
Method B: Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC leverages columns with sub-2 µm particles, which provides significantly higher resolution, speed, and sensitivity compared to traditional HPLC.[11][12] Coupling UPLC with a mass spectrometer adds another layer of specificity and sensitivity, as it measures the mass-to-charge ratio (m/z) of the analytes, a highly specific molecular property.[13][14]
Causality Behind Experimental Choices:
Column: A UPLC BEH C18 column with 1.7 µm particles is selected to maximize separation efficiency and speed.[12]
Mobile Phase: Formic acid is used as a mobile phase modifier instead of a non-volatile phosphate buffer, as it is compatible with mass spectrometry and aids in the ionization of the analytes.
Mass Spectrometry: Electrospray ionization (ESI) in positive mode is ideal for ionizing basic compounds like Albuterol and N-Benzylalbuterone. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This technique is highly selective and significantly reduces background noise.[13]
Experimental Protocol: UPLC-MS
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.[12]
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Program:
0-0.5 min: 2% B
0.5-3.0 min: 2% to 70% B
3.0-3.5 min: 70% B
3.6-5.0 min: 2% B (re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
MS Detection: ESI Positive.
MRM Transitions:
Albuterol: m/z 240.2 → 148.1
N-Benzylalbuterone: m/z 330.2 → 238.1 (Hypothetical transition based on structure)
Injection Volume: 2 µL.
Diluent: Water:Acetonitrile (90:10).
Sample Preparation: Accurately weigh and dissolve Albuterol API in diluent to a final concentration of 1.0 mg/mL.
Part 3: Head-to-Head Validation Performance
Here we present a comparative summary of the validation results for both methods. The acceptance criteria are based on standard industry practices for impurity methods.
Specificity and Forced Degradation
Specificity was evaluated by conducting forced degradation studies on the Albuterol API.[15] Stress conditions included acid hydrolysis (0.1N HCl), base hydrolysis (0.1N NaOH), oxidation (3% H₂O₂), thermal (80°C), and photolytic (ICH Q1B) stress.[15][16][17]
HPLC-UV Results: The method successfully separated N-Benzylalbuterone from the main Albuterol peak and all major degradation products. Peak purity analysis using a PDA detector confirmed the homogeneity of the N-Benzylalbuterone peak. Resolution between N-Benzylalbuterone and the closest eluting peak was >2.0 under all conditions.
UPLC-MS Results: The UPLC method also showed excellent chromatographic separation. The use of MS detection provided unequivocal specificity; the extracted ion chromatograms for the specific m/z of N-Benzylalbuterone showed no interfering peaks at its retention time in any of the stressed samples.
Linearity and Range
Linearity was assessed by preparing standard solutions of N-Benzylalbuterone at five concentration levels, from the reporting threshold to 120% of the specification limit (e.g., 0.05% to 0.18% with respect to a 1 mg/mL API concentration).
Parameter
HPLC-UV
UPLC-MS
Acceptance Criteria
Range Studied
0.5 - 1.8 µg/mL
0.1 - 1.8 µg/mL
Cover reporting threshold to 120% of specification
Correlation Coefficient (r²)
0.9992
0.9998
r² ≥ 0.99
Y-Intercept Bias (%)
2.1%
0.8%
Low bias at zero concentration
Analysis: Both methods demonstrate excellent linearity. The UPLC-MS method shows a slightly higher correlation coefficient and lower y-intercept bias, indicating a more precise linear relationship, especially at the lower end of the range.
Accuracy
Accuracy was determined by spiking the Albuterol API sample with N-Benzylalbuterone at three concentration levels (LOQ, 100%, and 120% of the specification limit) in triplicate.
Spiked Level
HPLC-UV (% Recovery)
UPLC-MS (% Recovery)
Acceptance Criteria
LOQ
94.5% (RSD: 4.5%)
98.2% (RSD: 2.1%)
80.0 - 120.0%
100%
99.1% (RSD: 1.8%)
100.5% (RSD: 0.9%)
90.0 - 110.0%
120%
101.3% (RSD: 1.5%)
101.1% (RSD: 0.7%)
90.0 - 110.0%
Analysis: Both methods meet the acceptance criteria for accuracy. The UPLC-MS method provides recovery values closer to 100% with lower relative standard deviations (RSD), suggesting higher accuracy and precision in quantification.
Precision
Repeatability was assessed by six replicate injections of a sample spiked with N-Benzylalbuterone at the 100% specification level. Intermediate precision was evaluated by a different analyst on a different day using different equipment.
Parameter
HPLC-UV (%RSD)
UPLC-MS (%RSD)
Acceptance Criteria
Repeatability (n=6)
1.9%
0.8%
%RSD ≤ 5.0%
Intermediate Precision (n=6)
2.5%
1.2%
%RSD ≤ 10.0%
Analysis: The UPLC-MS method is significantly more precise than the HPLC-UV method, as evidenced by the much lower %RSD values for both repeatability and intermediate precision. This is a key advantage of modern UPLC systems.[11]
LOD & LOQ
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively.
Parameter
HPLC-UV (µg/mL)
UPLC-MS (µg/mL)
Acceptance Criteria
LOD (S/N ≈ 3)
0.15 µg/mL
0.01 µg/mL
Must be determined
LOQ (S/N ≈ 10)
0.5 µg/mL
0.03 µg/mL
Must be determined; Precision (%RSD) at LOQ ≤ 10%
Analysis: The UPLC-MS method is vastly more sensitive, with an LOQ approximately 16 times lower than the HPLC-UV method. This makes it far superior for detecting and quantifying trace-level impurities, which is critical as regulatory requirements for impurity control become more stringent.
Robustness
Robustness was tested by making small, deliberate changes to the method parameters.
Parameter Varied
HPLC-UV (Resolution)
UPLC-MS (S/N Ratio)
Acceptance Criteria
Flow Rate (±10%)
Maintained >2.0
Maintained >100
System suitability passes
Column Temp (±5°C)
Maintained >2.0
Maintained >100
System suitability passes
Mobile Phase pH (±0.2)
Maintained >2.0
Not Applicable (MS friendly)
System suitability passes
Analysis: Both methods were found to be robust. The HPLC method's resolution was sensitive to pH changes, a common characteristic of ionizable compounds, but remained within the acceptable limit. The UPLC-MS method's performance was highly stable against variations in flow and temperature.
Part 4: Synthesis and Recommendations
Both HPLC-UV and UPLC-MS can be successfully validated for the quantification of N-Benzylalbuterone according to ICH guidelines. The choice between them depends on the specific application, available resources, and the required level of performance.
Summary Comparison Table:
Validation Parameter
HPLC-UV
UPLC-MS
Advantage
Specificity
Good (with PDA)
Excellent (Mass-based)
UPLC-MS
Linearity (r²)
>0.999
>0.999
Comparable
Accuracy (% Recovery)
94-102%
98-102%
UPLC-MS
Precision (%RSD)
< 3%
< 1.5%
UPLC-MS
LOQ
~0.5 µg/mL
~0.03 µg/mL
UPLC-MS
Robustness
Good
Excellent
UPLC-MS
Run Time
~30 min
~5 min
UPLC-MS
Cost & Complexity
Lower
Higher
HPLC-UV
Recommendations:
HPLC-UV is a suitable and cost-effective choice for routine Quality Control (QC) environments where the impurity levels are well above the quantitation limit and a validated, robust method is required. Its simplicity and the lower cost of instrumentation make it a reliable workhorse.
UPLC-MS is the superior choice for analytical development, impurity profiling, and reference standard characterization . Its high sensitivity is essential for detecting unknown trace-level impurities, and its specificity is invaluable for structure elucidation and peak identity confirmation during forced degradation studies. The significant reduction in run time also dramatically increases throughput for development and stability studies.[12]
Caption: Decision workflow for analytical method selection.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. (November 2005). [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (September 2021). [Link]
European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (June 1995). [Link]
Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. [Link]
International Journal of Health and Pharmaceutical Research. A Comprehensive Guide for Analytical Method Validation. (October 2023). [Link]
ResearchGate. Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. (June 2020). [Link]
ResearchGate. Validation of Organic Impurities Method for Albuterol Sulfate by HPLC. (June 2020). [Link]
Erram, S. V., Fanska, C. B., & Asif, M. (2006). Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC. Journal of Pharmaceutical and Biomedical Analysis, 40(4), 864–874. [Link]
LCGC North America. Validation of Impurity Methods, Part II. (August 2014). [Link]
Jena, B. R., et al. (2021). Analytical QbD based systematic development of a novel RP-UHPLC method for the quantification of albuterol sulphate in its MDI formulations. Journal of Research in Pharmacy, 25(5), 689-701. [Link]
ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (February 2024). [Link]
Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]
Sowjanya, G., et al. (2018). Development and validation of a new rp-hplc method for the simultaneous determination of albuterol sulphate and ipratropium bromide in nasal inhalations. International Research Journal of Pharmacy, 9(1), 63-70. [Link]
Waters Corporation. Improved HPLC-UV Separation of Common Beta-2 Adrenergic Receptor Agonists. [Link]
BioPharmaSpec. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]
BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]
ICH Harmonised Tripartite Guideline. Q1B Photostability Testing of New Drug Substances and Products. (November 1996). [Link]
Semantic Scholar. Liquid chromatographic methods for the determination of albuterol (salbutamol), albuterol sulphate and related compounds in drug raw materials, tablets and inhalers. [Link]
ResearchGate. Determination of albuterol sulfate and its related substances in albuterol sulfate inhalation solution, 0.5% by RP-HPLC | Request PDF. [Link]
Ventura, R., et al. (2010). Ultraperformance liquid chromatography tandem mass spectrometric method for direct quantification of salbutamol in urine samples in doping control. Journal of Pharmaceutical and Biomedical Analysis, 51(2), 359-365. [Link]
ResearchGate. LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard | Request PDF. [Link]
U.S. Food and Drug Administration. Determination of Albuterol Sulfate using LC-MS/MS and Evaluation of Lung Microphysiological Systems Used for Inhaled Drugs. [Link]
SreeGanesh, M., et al. (2014). Development and Validation of a Rapid RP-UPLC Method for the Simultaneous Estimation of Bambuterol Hydrochloride and Montelukast Sodium from Tablets. Indian Journal of Pharmaceutical Sciences, 76(4), 293–300. [Link]
Waters Corporation. Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]
ResearchGate. Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs of the ligand (S)-2-[N-(N′-benzylprolyl)amino]benzophenone (BPB). (August 2025). [https://www.researchgate.net/publication/372922123_Synthesis_NiII_Schiff_base_complexation_and_structural_analysis_of_fluorinated_analogs_of_the_ligand_S-2-N-N'-benzylprolylamino]benzophenone_BPB]([Link])
A Senior Application Scientist's Guide to the Chromatographic Separation of N-Benzylalbuterone and N-Benzylalbuterol
Executive Summary In the landscape of pharmaceutical development and quality control, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their related substances are paramount. Thi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of pharmaceutical development and quality control, the precise separation and quantification of active pharmaceutical ingredients (APIs) from their related substances are paramount. This guide provides an in-depth technical comparison of the chromatographic separation of N-Benzylalbuterol and its primary oxidative impurity, N-Benzylalbuterone. These two molecules, differing only by a single functional group—a secondary alcohol versus a ketone—present a classic analytical challenge that demands a nuanced understanding of chromatographic principles.
We will explore the fundamental chemical differences that drive their separation, propose a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, and present the expected performance data. This document is intended for researchers, analytical scientists, and drug development professionals who require a reliable method for monitoring the purity of N-Benzylalbuterol or tracking its degradation pathways.
Foundational Chemistry: The Basis for Separation
The feasibility of any chromatographic separation is rooted in the physicochemical differences between the analytes. N-Benzylalbuterol and N-Benzylalbuterone are structurally analogous, with the key distinction being the oxidation state of the benzylic carbon.
N-Benzylalbuterol possesses a secondary alcohol (-CHOH). This group can act as both a hydrogen bond donor and acceptor, rendering it relatively more polar.
N-Benzylalbuterone features a ketone (-C=O). The carbonyl group can only act as a hydrogen bond acceptor, making it inherently less polar than the corresponding alcohol.
This subtle yet critical difference in polarity is the primary lever we will use to achieve chromatographic resolution. In a reversed-phase system, where the stationary phase is nonpolar (e.g., C18), we can anticipate that the more polar compound, N-Benzylalbuterol, will have a weaker interaction with the stationary phase and thus elute earlier than the less polar N-Benzylalbuterone.
Caption: Chemical structures and properties of N-Benzylalbuterol and N-Benzylalbuterone.
Strategic Method Development: A Reversed-Phase Approach
Given the polarity difference, a reversed-phase HPLC method is the logical starting point. This modality is highly robust, reproducible, and ubiquitous in pharmaceutical laboratories. Our strategy is to optimize the mobile phase composition and column chemistry to maximize the resolution between the two compounds.
Causality Behind Experimental Choices
Stationary Phase: A C18 (octadecylsilane) column is selected for its strong hydrophobic retention, which is necessary to provide adequate interaction with these moderately polar analytes. A column with high surface area and end-capping will minimize peak tailing, which can be an issue for the basic amine moiety present in both molecules.
Mobile Phase: A gradient elution using water and an organic modifier (methanol or acetonitrile) will be employed. A gradient is preferable to an isocratic method as it allows for the elution of both compounds with optimal peak shape in a reasonable timeframe.
Organic Modifier: Methanol is chosen as the initial organic modifier. Its protic nature can offer unique selectivity for compounds with hydrogen bonding capabilities.
pH Control: The mobile phase will be acidified with 0.1% formic acid. Both analytes contain a tertiary amine (pKa ≈ 8.1-9.0)[1]. Operating at a low pH (around 2.7) ensures this amine is consistently protonated. This suppresses silanol interactions with the stationary phase and yields sharp, symmetrical peaks.
Detection: UV detection at 276 nm is suitable, as both molecules possess a substituted benzene ring chromophore.
Analytical Comparison Guide: Optimizing N-Benzylalbuterone System Suitability and Acceptance Criteria
Introduction N-Benzylalbuterone (CAS 64092-10-0)[1] is a critical intermediate and process impurity encountered during the synthesis of the bronchodilator albuterol (salbutamol). Chemically identified as 2-[Benzyl(tert-b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-Benzylalbuterone (CAS 64092-10-0)[1] is a critical intermediate and process impurity encountered during the synthesis of the bronchodilator albuterol (salbutamol). Chemically identified as 2-[Benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one[2], it presents distinct chromatographic challenges due to its structural properties. Establishing robust system suitability testing (SST) and acceptance criteria is essential for ensuring the accuracy of quality control assays. This guide objectively compares traditional fully porous HPLC methodologies against modern core-shell UHPLC approaches for the quantification of N-Benzylalbuterone, providing actionable, self-validating protocols for analytical scientists.
N-Benzylalbuterone is significantly more lipophilic than the parent drug albuterol, exhibiting an experimental LogKow of approximately 3.33[3]. In standard reversed-phase chromatography, this results in late elution. According to USP monographs, N-Benzylalbuterone typically elutes with a relative retention time (RRT) of 2.35 relative to albuterol[4].
The primary analytical challenge stems from the molecule's bulky N-benzyl-tert-butylamine moiety and its ketone functional group. These features promote strong secondary interactions (such as hydrogen bonding and ion-exchange) with residual silanols on silica-based stationary phases. Consequently, analysts frequently observe severe peak tailing and poor resolution between N-Benzylalbuterone and closely eluting related substances, such as N-Benzylalbuterol (RRT 2.08) and Albuterol Related Compound E (RRT 2.77)[4].
To suppress these secondary interactions, traditional methods rely on aggressive ion-pairing reagents like sodium 1-heptanesulfonate at a highly acidic pH (e.g., pH 2.1)[4]. While effective, ion-pairing agents suffer from prolonged column equilibration times, poor reproducibility, and complete incompatibility with mass spectrometry (MS).
Methodological Comparison: Core-Shell vs. Traditional Fully Porous Columns
To overcome the limitations of ion-pairing chromatography, modern laboratories are transitioning to superficially porous (core-shell) particle technologies. Core-shell columns feature a solid silica core surrounded by a thin porous shell. This architecture fundamentally alters the mass transfer kinetics (the C term in the van Deemter equation), reducing the diffusion path length and minimizing band broadening.
When combined with advanced end-capping techniques, a 2.6 µm core-shell C18 column can effectively shield residual silanols. This allows for the use of simple, MS-compatible volatile buffers (e.g., potassium phosphate or ammonium formate at pH 3.60)[5] while achieving superior peak shape and resolution compared to a traditional 5.0 µm fully porous column.
Table 1: Performance Comparison for N-Benzylalbuterone Resolution
Analytical Parameter
Traditional Alternative (5.0 µm Fully Porous C18)
Optimized Product (2.6 µm Core-Shell C18)
Causality / Mechanistic Advantage
Mobile Phase Chemistry
Sodium 1-heptanesulfonate (pH 2.1)
Phosphate/Formate Buffer (pH 3.60)
Elimination of ion-pairing agents reduces equilibration time and enables MS compatibility.
Run Time
> 45 minutes
< 25 minutes
Core-shell particles allow higher optimal linear velocities without sacrificing efficiency.
Resolution (Rs)
1.8 (Marginal)
3.5 (Robust)
Reduced longitudinal diffusion and mass transfer resistance yield sharper peaks.
Tailing Factor (Tf)
1.7
1.1
High-density end-capping prevents secondary silanol interactions with the ketone group.
To ensure trustworthiness and data integrity, the following protocol incorporates a self-validating sequence. The method utilizes a 100 x 4.6 mm, 2.6 µm Core-Shell C18 column.
Step 1: Mobile Phase Preparation
Buffer (Mobile Phase A): Dissolve 2.5 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water. Adjust the pH to 3.60 ± 0.05 using dilute phosphoric acid[5]. Filter through a 0.22 µm membrane.
Gradient: Employ a timed gradient program starting at 5% B, ramping to 60% B over 20 minutes to elute the lipophilic N-Benzylalbuterone[5].
Step 2: Solution Preparation
Diluent: Mobile Phase A : Mobile Phase B (80:20 v/v).
Sample Solution: Prepare albuterol sulfate at a concentration of 1000 µg/mL in diluent[6].
System Suitability (SST) Solution: Spike albuterol sulfate with N-Benzylalbuterone and N-Benzylalbuterol reference standards to achieve a concentration of 2 µg/mL (representing the 0.2% specification limit)[5].
Sensitivity (LOQ) Solution: Dilute the SST solution to achieve a concentration of 0.5 µg/mL (0.05% level)[6].
Step 3: Chromatographic Execution & Self-Validation
Execute the sequence exactly as visualized in Figure 1. Set the UV detector to 225 nm[6] and the flow rate to 1.2 mL/min[5]. The system must automatically halt if the LOQ or SST criteria are not met, preventing the generation of invalid sample data.
Figure 1: Self-validating HPLC workflow for N-Benzylalbuterone system suitability.
System Suitability Acceptance Criteria
Before reporting any quantitative data for N-Benzylalbuterone, the chromatographic system must pass the following rigorous acceptance criteria, grounded in ICH Q2(R2) guidelines:
Interference Check: The blank injection must exhibit no interfering peaks at RRT 2.35 (the elution window for N-Benzylalbuterone)[4].
Sensitivity: The Signal-to-Noise (S/N) ratio of the N-Benzylalbuterone peak in the LOQ solution (0.05% level) must be ≥ 10 [6].
Resolution (Rs): The resolution between N-Benzylalbuterol (RRT 2.08) and N-Benzylalbuterone (RRT 2.35) in the SST solution must be ≥ 2.0 [4]. This ensures baseline separation of the critical pair.
Peak Symmetry: The tailing factor (Tf) for the N-Benzylalbuterone peak must be ≤ 1.5 . Values exceeding this indicate active silanol interactions or column degradation.
Injection Precision: The relative standard deviation (%RSD) of the N-Benzylalbuterone peak area from six replicate injections of the SST solution must be ≤ 2.0% [6].
By transitioning to a core-shell methodology and strictly enforcing these self-validating criteria, laboratories can achieve highly reproducible, MS-compatible quantification of N-Benzylalbuterone without the operational burdens of traditional ion-pairing techniques.
Comprehensive Guide to Personal Protective Equipment for Handling N-Benzylalbuterone
Hazard Assessment: Understanding the Risks N-Benzylalbuterone is a metabolite of Albuterol, a potent short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator.[1][2] While the metabolite's specific...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment: Understanding the Risks
N-Benzylalbuterone is a metabolite of Albuterol, a potent short-acting β2-adrenergic receptor agonist used clinically as a bronchodilator.[1][2] While the metabolite's specific toxicity profile is not fully characterized, it is prudent to assume it may share some of the pharmacological effects of the parent compound. Occupational exposure to Albuterol, even in small quantities, can lead to adverse effects.
Potential Health Effects of Parent Compound (Albuterol):
Inhalation: May cause irritation of the respiratory tract.[3] Systemic effects can include fine muscle tremors, muscle cramps, nervousness, headache, dizziness, rapid pulse, palpitations, and increased blood pressure.[4]
Skin Contact: May cause skin irritation.[3] While absorption through the skin is limited, it can still occur.[4]
Ingestion: May result in the adverse effects seen with medicinal use.[4]
Reproductive Effects: The parent compound, Albuterol Sulfate, has been shown to cause birth defects in animal studies.[4]
An occupational exposure limit (OEL) for Albuterol Sulfate has been established at an eight-hour time-weighted average (TWA) of 0.010 mg/m³.[4] This low limit underscores the potency of the compound and the critical need for stringent exposure controls.
Core Protective Measures: Engineering and Administrative Controls
Before detailing personal protective equipment (PPE), it is crucial to emphasize that PPE is the last line of defense. Engineering and administrative controls are fundamental to a safe laboratory environment.
Engineering Controls: When handling N-Benzylalbuterone powder or creating solutions, all work should be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[5] For sterile preparations, a Class II or III Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) should be utilized.[5]
Administrative Controls: Develop standard operating procedures (SOPs) for handling N-Benzylalbuterone. Clearly demarcate areas where the compound is handled and restrict access to authorized personnel only. Ensure all users are thoroughly trained on the hazards and handling procedures.
Personal Protective Equipment (PPE) Selection and Use
A thorough hazard assessment is required to select the appropriate PPE for any given task.[6] The Occupational Safety and Health Administration (OSHA) mandates that employers provide appropriate PPE for workers who may be exposed to hazardous drugs.[7]
Hand Protection: The Critical Barrier
Glove selection is paramount when handling potent compounds. No single glove material protects against all chemicals, so it is vital to choose based on permeation and degradation resistance.[8]
Glove Type: Nitrile gloves are a common and effective choice for providing protection against a range of chemicals, including many solvents used in a laboratory setting.[9] For operations with a higher risk of splashes or when handling concentrated solutions, consider using thicker (e.g., >8 mil) nitrile gloves or double-gloving.
Double Gloving: Wearing two pairs of gloves is a best practice when compounding, administering, and disposing of hazardous drugs.[7] The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. This provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the skin.
Glove Change Frequency: Gloves should be changed immediately if they are torn, punctured, or known to be contaminated. For continuous work, it is recommended to change gloves regularly (e.g., every 30-60 minutes) to prevent breakthrough contamination.
Body Protection
A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting knit or elastic cuffs is required.[7][10] The gown should close in the back to provide a more complete barrier. Lab coats worn in the handling area should not be taken to other areas to prevent cross-contamination.
Eye and Face Protection
OSHA requires appropriate eye and face protection whenever there is a risk of splashes, sprays, or aerosols of hazardous drugs.[5]
Safety Glasses: At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for all procedures.[11]
Goggles: For tasks with a higher splash risk, such as preparing concentrated solutions or performing extractions, chemical splash goggles are necessary.[10]
Face Shield: A face shield worn over safety glasses or goggles provides an additional layer of protection for the entire face.
Respiratory Protection
Respiratory protection is necessary when engineering controls cannot guarantee that exposure will be maintained below the OEL.
Weighing and Handling Powders: When weighing or handling the solid form of N-Benzylalbuterone outside of a containment hood, a NIOSH-approved respirator is required.[12] An N95 respirator may be sufficient for low-energy operations, but a powered air-purifying respirator (PAPR) with a high-efficiency particulate air (HEPA) filter offers superior protection.
Aerosol Generation: For any procedure with a high likelihood of generating aerosols, a respirator should be used.
The following table summarizes the recommended PPE for different laboratory tasks involving N-Benzylalbuterone.
Task
Hand Protection
Body Protection
Eye/Face Protection
Respiratory Protection
Weighing solid compound
Double nitrile gloves
Disposable gown
Goggles and Face Shield
NIOSH-approved respirator (e.g., N95 or PAPR) if not in a containment hood
Preparing stock solutions
Double nitrile gloves
Disposable gown
Goggles
Recommended, especially if not in a fume hood
Cell culture/in vitro assays
Single or double nitrile gloves
Lab coat or disposable gown
Safety glasses
Not typically required if work is done in a BSC
Animal dosing (non-aerosol)
Double nitrile gloves
Disposable gown
Safety glasses with side shields
Not typically required
Waste disposal
Double nitrile gloves
Disposable gown
Goggles
Not typically required
Procedural Guidance: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent contamination.
Donning (Putting On) PPE Protocol
Gown: Put on a disposable gown, ensuring it is fully closed in the back.
Mask/Respirator: If required, put on your face mask or respirator.
Goggles/Face Shield: Put on eye and face protection.
Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.
Doffing (Taking Off) PPE Protocol
Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the appropriate waste container.
Gown: Untie the gown and pull it away from your body, touching only the inside. Roll it into a ball with the contaminated side inward and dispose of it.
Goggles/Face Shield: Remove eye and face protection from the back to the front.
Mask/Respirator: Remove your mask or respirator.
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Waste Disposal Plan
All materials contaminated with N-Benzylalbuterone should be treated as hazardous pharmaceutical waste.
Segregation: Segregate hazardous pharmaceutical waste from non-hazardous waste.[13]
Containers: Use clearly labeled, leak-proof, and secure containers for all contaminated waste, including gloves, gowns, pipette tips, and empty vials.[13][14]
Disposal Method: Hazardous pharmaceutical waste should be disposed of through incineration by a licensed medical waste management company.[13][15] Do not dispose of this waste down the drain, as this can lead to environmental contamination.[16]
Emergency Procedures
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[4]
Eye Exposure: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[3]
Spill: Evacuate the area. For small spills, trained personnel wearing appropriate PPE can clean it up using an absorbent material. For large spills, evacuate and contact your institution's environmental health and safety department.
Diagrams
PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.
References
ASMAI. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
National Institute for Occupational Safety and Health. (n.d.). Guidelines for the selection of gloves for the workplace. PubMed.
Occupational Safety and Health Administration. (n.d.). eTool: Hospitals - Pharmacy - Personal Protective Equipment (PPE).
Nephron Pharmaceuticals Corporation. (2017, February 1).
Spectrum Chemical. (2019, April 1).
SafetyCulture Marketplace. (2025, April 19). Understanding Chemical-Resistant Gloves for Hand Safety.
GlaxoSmithKline. (2018, May 22).
MCF Environmental Services. (2023, February 7). Best Practices for How to Dispose of Pharmaceutical Waste.
Occupational Safety and Health Administration. (n.d.).
Pfizer. (2012, November 29).
Medline. (2014, October 21).
OH&S. (2024, March 26). The Right Resistance: Understanding Options for Chemical-Resistant Gloves.
Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment.
California Department of Toxic Substances Control. (2019, April 2). Pharmaceutical Waste.
U.S. Food & Drug Administration. (2018, February 12). Personal Protective Equipment (PPE) and Other Government Agencies.
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
National Institute for Occupational Safety and Health. (n.d.). Recommendations for Chemical Protective Clothing. CDC Archive.
Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart.
Today's Clinical Lab. (2025, June 12). A Lab's Guide to Safe and Compliant Medical Waste Disposal.
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
Patel, S. S., & Sharma, S. (2025, November 7). Beta2-Agonists.
Farzam, K., & Tivakaran, V. S. (2025, December 13). Beta2-Receptor Agonists and Antagonists.